Product packaging for Benzylmorphine methyl ether(Cat. No.:CAS No. 47606-53-1)

Benzylmorphine methyl ether

Cat. No.: B15473391
CAS No.: 47606-53-1
M. Wt: 389.5 g/mol
InChI Key: FNDOYNKCXMKHPT-ASDQOZNMSA-N
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Description

Benzylmorphine methyl ether is a semi-synthetic opioid derivative of morphine. It is an ether derivative of benzylmorphine, where both the 3-phenolic and 6-alcoholic hydroxyl groups of the morphine structure are methylated . This compound has been used in scientific research to study the structure-activity relationships of opioid compounds, particularly how modifications to the morphine molecule affect its ionization and binding to receptor sites . In classical studies, its ionization constant (pKa) has been measured to be 7.70, providing insight into how subtle structural changes influence the physicochemical properties of this class of alkaloids . As a research chemical, it serves as a tool for pharmacologists and chemists investigating the opioid receptor interactions and the metabolic pathways of morphine-like compounds. This compound is regulated as a controlled substance in many jurisdictions . This product is intended for forensic analysis and approved research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27NO3 B15473391 Benzylmorphine methyl ether CAS No. 47606-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47606-53-1

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C25H27NO3/c1-26-13-12-25-18-9-11-21(27-2)24(25)29-23-20(28-15-16-6-4-3-5-7-16)10-8-17(22(23)25)14-19(18)26/h3-11,18-19,21,24H,12-15H2,1-2H3/t18-,19+,21-,24-,25-/m0/s1

InChI Key

FNDOYNKCXMKHPT-ASDQOZNMSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](C=C4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(C=C4)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzylmorphine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "benzylmorphine methyl ether" is not available in publicly accessible scientific literature. This guide therefore focuses on the closely related and well-documented compound, benzylmorphine .

This technical guide provides a comprehensive overview of the physicochemical properties of benzylmorphine, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, including quantitative data, and generalized experimental protocols.

Chemical Identity and Physicochemical Properties

Benzylmorphine, also known as Peronine, is a semi-synthetic opioid narcotic.[1] It is structurally similar to codeine, with a benzyl group attached to the morphine molecule.[1] It has been used as a moderate-strength analgesic and a cough suppressant.[1]

Table 1: Physicochemical Properties of Benzylmorphine

PropertyValueSource
IUPAC Name (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1]
Synonyms Peronine, O3-Benzylmorphine, Benzylmorphine[1][2]
CAS Number 14297-87-1[2]
Molecular Formula C₂₄H₂₅NO₃[1][3][4]
Molar Mass 375.468 g/mol [1]
Melting Point 132 °C[2][5]
Water Solubility 400 mg/L[2][6]
Predicted logP 2.71 - 3.07[6]
Predicted pKa (Strongest Basic) 9.19[6]
Appearance White to light yellow solid[7]

Experimental Protocols

2.1. Melting Point Determination

The melting point of a compound is a critical indicator of its purity. The general procedure follows pharmacopeial standards.

  • Apparatus: A calibrated melting point apparatus (e.g., Fisher-Johns melting-point block or similar).[8][9]

  • Sample Preparation: The benzylmorphine sample should be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9] The dry powder is then packed into a capillary tube to a height of 2.5-3.5 mm.[9]

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[9]

    • The temperature is raised at a controlled rate, typically 1 °C per minute, starting from a temperature about 5 °C below the expected melting point.[9]

    • The melting range is recorded from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.[9]

2.2. Solubility Determination

The solubility of a substance is a key parameter in drug development, influencing its absorption and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.[10]

  • Materials: Benzylmorphine, purified water (or other relevant solvents/buffers), flasks, a temperature-controlled shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).[10][11]

  • Procedure:

    • An excess amount of benzylmorphine is added to a known volume of the solvent in a flask.[11]

    • The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 37 ± 1 °C to simulate physiological conditions) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.[11]

    • Once equilibrium is achieved, the suspension is filtered to remove undissolved solid.[11]

    • The concentration of benzylmorphine in the clear filtrate is then determined using a validated analytical method, such as HPLC-UV.[10][11]

2.3. Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[12]

  • Materials: Benzylmorphine, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnels, and a method for quantifying benzylmorphine in both phases.[12][13]

  • Procedure:

    • A known amount of benzylmorphine is dissolved in either n-octanol or water.

    • This solution is added to a separatory funnel containing the other immiscible solvent.

    • The funnel is shaken until the partitioning of benzylmorphine between the two phases reaches equilibrium.[12]

    • The two phases are then separated, and the concentration of benzylmorphine in each phase is measured.[12]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

2.4. Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding a drug's ionization state at different physiological pH values. Potentiometric titration is a common method for pKa determination.[13][14]

  • Apparatus: A calibrated pH meter with an electrode, a burette, and a titration vessel.

  • Procedure:

    • A solution of benzylmorphine of known concentration is prepared.

    • The solution is titrated with a standardized solution of a strong acid or base.[13]

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the benzylmorphine is in its ionized form.[13]

Signaling Pathways

As an opioid, benzylmorphine is presumed to exert its effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade for opioid receptors involves two main pathways: the G-protein dependent pathway and the β-arrestin pathway.

3.1. G-Protein Dependent Signaling Pathway

Opioid receptor activation by an agonist like benzylmorphine typically leads to the activation of inhibitory G-proteins (Gi/o).

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Benzylmorphine Benzylmorphine Opioid_Receptor Opioid Receptor (GPCR) Benzylmorphine->Opioid_Receptor Binds G_Protein Gαβγ Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia, Sedation, Resp. Depression PKA->Analgesia Leads to

Caption: G-protein signaling pathway of opioid receptors.

This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and results in various cellular responses, including analgesia.

3.2. β-Arrestin Mediated Signaling and Receptor Desensitization

Prolonged activation of opioid receptors can lead to desensitization and internalization, processes mediated by β-arrestin.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Active_Receptor Active Opioid Receptor GRK GRK Active_Receptor->GRK Recruits P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruits Desensitization Desensitization Beta_Arrestin->Desensitization Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes MAPK_Pathway MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK_Pathway Activates

Caption: β-arrestin signaling and receptor regulation.

Upon receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then recruits β-arrestin. This binding event uncouples the receptor from the G-protein, leading to desensitization. β-arrestin also promotes receptor internalization and can initiate its own signaling cascades, such as the MAPK pathway.[15]

Experimental Workflows

4.1. Analytical Workflow: HPLC Analysis

High-performance liquid chromatography (HPLC) is a standard method for the separation, identification, and quantification of benzylmorphine.

HPLC_Workflow Sample_Prep Sample Preparation (e.g., dissolution in mobile phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (e.g., Newcrom R1 column) Injection->Separation Detection Detection (e.g., UV or MS detector) Separation->Detection Data_Analysis Data Analysis (Quantification and Identification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis of benzylmorphine.

A typical HPLC method for benzylmorphine might use a reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[16]

4.2. Synthetic Workflow: Preparation of Benzylmorphine

The synthesis of benzylmorphine can be achieved through the benzylation of morphine. The following is a generalized representation of this process.

Synthesis_Workflow Morphine Morphine Reaction Reaction in Suitable Solvent Morphine->Reaction Reagents Benzyl Halide + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Benzylmorphine Benzylmorphine Purification->Benzylmorphine

Caption: Conceptual workflow for the synthesis of benzylmorphine.

This process involves reacting morphine with a benzylating agent, such as a benzyl halide, in the presence of a base to deprotonate the phenolic hydroxyl group of morphine, followed by nucleophilic substitution. The product is then isolated and purified. A patent describes a process for preparing oxymorphone from morphine via a 3-benzylmorphine intermediate, which involves reacting morphine with a benzyl halide.[17]

References

Benzylmorphine methyl ether IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Benzylmorphine is a Schedule I controlled substance in the United States and is regulated internationally. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only.

The term "benzylmorphine methyl ether" is not a standard chemical name and does not correspond to a well-documented compound. It is likely a misnomer for benzylmorphine, which is the 3-O-benzyl ether of morphine. This document provides a comprehensive overview of benzylmorphine, also known by the trade name Peronine.

Chemical Identity and Structure

Benzylmorphine is a semi-synthetic opioid narcotic derived from morphine. In this derivative, the phenolic hydroxyl group at the C-3 position of the morphine molecule is etherified with a benzyl group.

IUPAC Name: (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1]

Other Names: Peronine, 3-Benzyloxy-4,5α-epoxy-17-methyl-7-morphinen-6α-ol, O3-Benzylmorphine[1][2][3][4]

Chemical Structure:

Caption: 2D chemical structure of Benzylmorphine.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for benzylmorphine is presented below. This information is crucial for its handling, formulation, and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C24H25NO3[1][2][5]
Molecular Weight 375.46 g/mol [1][2][5]
Melting Point 132 °CPubChem
Solubility in water 400 mg/LPubChem
Appearance White to light yellow solid[2]
LogP 3.072Cheméo
CAS Number 14297-87-1[1][2][5]

Experimental Protocols

Synthesis of Benzylmorphine from Morphine

Benzylmorphine can be synthesized from morphine via the etherification of the phenolic hydroxyl group. One documented method involves the reaction of morphine with benzyl chloride in the presence of a base.

Materials:

  • Morphine

  • Benzyl chloride

  • Sodium ethylate (or another suitable base)

  • Anhydrous ethanol (solvent)

  • Apparatus for reflux reaction

  • Purification equipment (e.g., for crystallization)

Procedure:

  • Dissolve morphine in anhydrous ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of sodium ethylate to the solution to deprotonate the phenolic hydroxyl group of morphine, forming the sodium salt.

  • To this solution, add a slight excess of benzyl chloride.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture and neutralize any excess base.

  • The solvent is then removed under reduced pressure.

  • The crude product is purified, typically by crystallization from a suitable solvent, to yield pure benzylmorphine.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of benzylmorphine from morphine.

G cluster_reactants Reactants cluster_process Process cluster_product Product Morphine Morphine Reaction Reaction in Ethanol (Reflux) Morphine->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Base Sodium Ethylate Base->Reaction Purification Purification (Crystallization) Reaction->Purification Crude Product Benzylmorphine Benzylmorphine Purification->Benzylmorphine Pure Product G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Cellular Effects MOR Mu-Opioid Receptor (MOR) G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Benzylmorphine Benzylmorphine Benzylmorphine->MOR Binds and Activates

References

CAS number for benzylmorphine methyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Technical Dossier: Benzylmorphine

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of benzylmorphine, a semi-synthetic opioid derivative. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Properties

Benzylmorphine, also known by the trade name Peronine, is the benzyl ether of morphine.[1] It is structurally similar to codeine, with a benzyl group in place of the methyl group at the 3-position of the morphine molecule.[1]

Synonyms: Peronine, 3-O-Benzylmorphine[2][3][4] CAS Number: 14297-87-1[1][2][3][5]

The key chemical and physical properties of benzylmorphine are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₅NO₃[1][2]
Molecular Weight 375.46 g/mol [2][6]
Appearance White to light yellow solid[2]
LogP (Octanol/Water) 3.072 (Calculated)[3]
Water Solubility (logS) -2.22 (Calculated)[3]
IUPAC Name (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1]
SMILES CN1CC[C@]23c4c5ccc(OCc6ccccc6)c4O[C@H]2--INVALID-LINK--C=C[C@H]3[C@H]1C5[2]
InChI Key RDJGWRFTDZZXSM-RNWLQCGYSA-N[1][5]

Pharmacology and Mechanism of Action

Benzylmorphine is a semi-synthetic opioid narcotic.[1] Its pharmacological activity is primarily as a moderate-strength analgesic and a cough suppressant, with a potency estimated to be about 90% that of codeine.[1] Historically, it was used for these purposes, including in ophthalmic surgery as a 1 to 2% solution.[1]

As an opioid, benzylmorphine exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system (CNS). The binding of an opioid agonist like benzylmorphine to these receptors initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.

Below is a diagram illustrating the generalized signaling pathway for a µ-opioid receptor, which is a primary target for morphine and its derivatives.

Opioid_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Ca_ion_in Ca²⁺ Influx K_ion_out K⁺ Efflux Benzylmorphine Benzylmorphine Benzylmorphine->MOR Binds ATP ATP Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Modulates Ca_ion_in->Neuronal_Activity Reduces K_ion_out->Neuronal_Activity Contributes to

Generalized Opioid Receptor Signaling Pathway

Experimental Protocols

Synthesis of Benzylmorphine

The synthesis of benzylmorphine involves the etherification of the phenolic hydroxyl group at the 3-position of the morphine molecule. A general procedure would be as follows:

  • Protection of the 6-hydroxyl group: The secondary hydroxyl group at the 6-position of morphine is more reactive than the phenolic hydroxyl at the 3-position. Therefore, it may need to be protected first, for example, by acetylation to form 6-acetylmorphine.

  • Etherification: The protected morphine derivative is then reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable aprotic solvent (e.g., DMF, acetone). This will form the benzyl ether at the 3-position.

  • Deprotection: The protecting group at the 6-position is then removed. If an acetyl group was used, this can be achieved by hydrolysis under basic conditions.

  • Purification: The final product, benzylmorphine, would be purified using standard techniques such as column chromatography or recrystallization.

Note: The synthesis of benzylmorphine and its derivatives is subject to strict legal and regulatory controls.

Pharmacological Evaluation

The pharmacological activity of a compound like benzylmorphine would typically be assessed through a series of in vitro and in vivo assays.

In Vitro Assays:

  • Receptor Binding Assays: To determine the affinity and selectivity of benzylmorphine for different opioid receptor subtypes (µ, δ, κ). This is typically done using radioligand binding assays with cell membranes expressing the specific receptor subtype.

  • Functional Assays: To determine the efficacy of the compound as an agonist, antagonist, or partial agonist. This can be done using assays that measure the downstream effects of receptor activation, such as GTPγS binding assays or assays that measure changes in cyclic AMP (cAMP) levels.

In Vivo Assays:

  • Analgesic Activity: Assessed in animal models of pain, such as the hot plate test or the tail-flick test in rodents. The dose-response relationship would be determined to establish the potency (e.g., ED₅₀) of the compound.

  • Antitussive Activity: Evaluated in animal models of cough, for instance, by exposing animals to a tussive agent (e.g., citric acid aerosol) and measuring the reduction in cough frequency after administration of the compound.

  • Abuse Liability: Assessed using models such as conditioned place preference or self-administration studies in animals to predict the potential for abuse.

Regulatory Status

Benzylmorphine is classified as a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use in treatment in the US.[1] It is also regulated internationally under the United Nations Convention on Narcotic Drugs.[1]

Conclusion

Benzylmorphine is a historically significant semi-synthetic opioid. While its clinical use has been superseded by other compounds, its study provides valuable insights into the structure-activity relationships of morphine derivatives. Further research on such compounds, conducted under appropriate regulatory compliance, can continue to advance the field of opioid pharmacology and the development of safer and more effective analgesics.

References

An In-depth Technical Guide to Benzylmorphine (Peronine)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacology of benzylmorphine, a semi-synthetic opioid. Also known by its trade name Peronine, benzylmorphine is the 3-O-benzyl ether of morphine and a structural analog of codeine. This document consolidates available scientific information for researchers, scientists, and drug development professionals. It is important to note that the term "benzylmorphine methyl ether" does not correspond to a recognized compound in the reviewed scientific literature; therefore, this guide focuses on the well-documented parent compound, benzylmorphine.

Introduction and Discovery

Benzylmorphine (Peronine) is a semi-synthetic opioid narcotic that was first introduced to the international market in 1896. Structurally, it is the benzyl ether of morphine, created by replacing the hydrogen of the phenolic hydroxyl group at the 3-position of the morphine molecule with a benzyl group. This modification is analogous to the synthesis of other morphine ethers, such as codeine (the methyl ether) and ethylmorphine (the ethyl ether).

Historically, benzylmorphine was utilized for its analgesic and antitussive properties, serving as a moderate-strength pain reliever and a cough suppressant. Its analgesic potency is reported to be approximately 90% of that of codeine. Despite its initial clinical use, benzylmorphine has largely fallen into disuse, being supplanted by other opioids. In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use.

History and Timeline

  • 1896: Benzylmorphine is introduced to the international market under the trade name Peronine.

  • Early 20th Century: Used clinically as an analgesic, particularly for eye surgery in 1-2% solutions, and as a cough suppressant.

  • Pre-1914: Available for medical use in the United States.

  • Mid-20th Century (until the 1960s): Use declines as other opioid derivatives like hydrocodone and codeine become the preferred agents for analgesia and cough suppression, respectively.

  • Post-1960s: Falls into general disuse and is subsequently placed under strict regulatory control. It is now regulated internationally under United Nations drug conventions and is a Schedule I substance in the US.

Physicochemical Properties

Benzylmorphine is a heteropentacyclic compound belonging to the 4,5-epoxymorphinan class of alkaloids. Its chemical structure is characterized by the core morphine skeleton with a benzyl ether linkage at the C3 position.

PropertyValueReference
Chemical Formula C₂₄H₂₅NO₃
Molar Mass 375.468 g·mol⁻¹
Appearance White crystalline powder (needles from water)
Melting Point 132°C
Solubility Soluble in alcohol, benzene, ether, chloroform. Sparingly soluble in water.
IUPAC Name (4R,4aR,7S,7aR,12bS)-9-(benzyloxy)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Synonyms Peronine, 3-O-Benzylmorphine

Experimental Protocols

Representative Synthesis of 3-O-Benzylmorphine

The synthesis of benzylmorphine is achieved through the benzylation of the phenolic hydroxyl group of morphine. Older methods reference the use of benzyl chloride in the presence of a base.

Objective: To synthesize 3-O-benzylmorphine from morphine.

Materials:

  • Morphine

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., NaOH)

  • Anhydrous ethanol

  • Solvents for extraction and purification (e.g., diethyl ether, chloroform)

  • Water

Procedure:

  • Dissolve morphine in anhydrous ethanol.

  • Add a stoichiometric equivalent of sodium ethoxide to the solution to form the sodium salt of the morphine phenoxide.

  • Add benzyl chloride to the reaction mixture.

  • Reflux the mixture for several hours to allow the etherification reaction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it.

  • Evaporate the solvent under reduced pressure.

  • Perform a liquid-liquid extraction to separate the product from inorganic salts and unreacted starting material.

  • Wash the organic layer with water and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ether) to yield crystalline benzylmorphine.

Synthesis_Workflow Morphine Morphine Morphine_Phenoxide Morphine Phenoxide Salt Morphine->Morphine_Phenoxide  Base (e.g., NaOEt) in Ethanol Benzylmorphine Benzylmorphine (Peronine) Morphine_Phenoxide->Benzylmorphine  Benzyl Chloride (Williamson Ether Synthesis) Purification Purification (Recrystallization) Benzylmorphine->Purification

Caption: Synthetic workflow for Benzylmorphine.

General Protocol for Opioid Receptor Binding Assay

To quantify the binding affinity of a compound like benzylmorphine for opioid receptors (μ, δ, κ), a competitive radioligand binding assay is typically performed.

Objective: To determine the inhibition constant (Ki) of benzylmorphine at the μ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human μ-opioid receptor (hMOR).

  • [³H]-DAMGO (a selective μ-opioid receptor agonist radioligand).

  • Benzylmorphine (test compound).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of benzylmorphine in the assay buffer.

  • In a series of tubes, add the hMOR-expressing cell membranes, a fixed concentration of [³H]-DAMGO (typically near its Kd value), and varying concentrations of benzylmorphine.

  • For determining total binding, add only membranes and radioligand.

  • For determining non-specific binding, add membranes, radioligand, and a high concentration of naloxone.

  • Incubate the tubes at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the benzylmorphine concentration to generate a competition curve.

  • Determine the IC₅₀ (concentration of benzylmorphine that inhibits 50% of specific [³H]-DAMGO binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacological Profile

Benzylmorphine acts as a narcotic analgesic and antitussive, with its effects mediated through interaction with opioid receptors in the central nervous system. Its overall profile is comparable to that of codeine.

Quantitative Data
Compoundμ-Opioid Receptor (MOR) Ki (nM)SpeciesReference
Morphine 1.2Rat
Codeine >100Human

Note: Ki values can vary significantly based on experimental conditions (e.g., tissue source, radioligand used). The lower the Ki value, the higher the binding affinity.

The weaker binding affinity of codeine compared to morphine is well-established. Given that benzylmorphine's potency is similar to codeine, it can be inferred that its binding affinity for the μ-opioid receptor is also likely to be significantly lower than that of morphine.

Mechanism of Action & Signaling Pathways

As a morphine derivative, benzylmorphine is an agonist at opioid receptors, primarily the μ-opioid receptor (MOR). Opioid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through the Gαi/o subunit.

The classical signaling cascade following receptor activation involves:

  • G-Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • The Gαi and/or Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx.

  • Neurotransmitter Inhibition: The combined effect of hyperpolarization and reduced calcium influx decreases the release of neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways, resulting in analgesia.

Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_Channel GIRK K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Ca_Channel Ca2+ Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release ↓ Ca2+ Influx Benzylmorphine Benzylmorphine (Agonist) Benzylmorphine->MOR Binds to G_alpha->AC Inhibits G_alpha->Ca_Channel Inhibits G_betagamma->K_Channel Activates Analgesia Analgesia cAMP->Analgesia Hyperpolarization->Neurotransmitter_Release Neurotransmitter_Release->Analgesia

An In-depth Technical Guide to Benzylmorphine and a Theoretical Exploration of its Methyl Ether Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzylmorphine, a semi-synthetic opioid derivative. The document details its chemical properties, known pharmacological characteristics, and available data on its synthesis. A significant portion of this guide is dedicated to a comparative analysis, which, due to the absence of published data on benzylmorphine methyl ether, takes a theoretical approach based on established structure-activity relationships within the morphinan class of compounds. This guide aims to be a valuable resource for researchers in pharmacology and medicinal chemistry by presenting available data in a structured format and postulating the potential pharmacological profile of a novel derivative.

Introduction

Benzylmorphine, also known as Peronine, is a semi-synthetic opioid first introduced in 1896.[1] Structurally, it is the 3-benzyl ether of morphine. Historically, it has been used as a moderate-strength analgesic and a cough suppressant, with a potency reportedly around 90% of that of codeine.[1] Despite its long history, detailed public-domain data on its receptor pharmacology and signaling pathways are scarce. This guide synthesizes the available information on benzylmorphine and addresses a critical information gap concerning its potential 6-methyl ether derivative. Due to a lack of available scientific literature on "this compound," this document will provide a theoretical analysis of its potential properties based on the known effects of 6-O-methylation in related opioid compounds.

Chemical and Pharmacological Properties

Benzylmorphine

Benzylmorphine is classified as a morphinan, a class of polycyclic compounds with a characteristic four-ring skeleton.[2] It is a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][3]

PropertyValueReference
IUPAC Name (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1]
Synonyms Peronine, 3-O-Benzylmorphine[1]
Molecular Formula C₂₄H₂₅NO₃[2][4][5][6]
Molecular Weight 375.46 g/mol [2][4][7][5][6]
CAS Number 14297-87-1[2][7][5][6]
Pharmacological Class Opioid analgesic, antitussive[8]
Reported Potency ~90% of codeine[1]

Table 1: Chemical and Pharmacological Properties of Benzylmorphine

This compound (Theoretical)

There is no publicly available data on the synthesis, chemical properties, or pharmacological activity of this compound. The information presented here is based on theoretical considerations derived from the structure-activity relationships (SAR) of other morphine derivatives. The proposed structure would involve the methylation of the 6-hydroxyl group of benzylmorphine.

PropertyPredicted Value/Characteristic
Proposed IUPAC Name (5α,6α)-3-(benzyloxy)-6-methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan
Proposed Molecular Formula C₂₅H₂₇NO₃
Proposed Molecular Weight 389.49 g/mol
Predicted Pharmacological Profile Potentially reduced opioid receptor affinity and agonist activity compared to benzylmorphine. May exhibit increased stimulant or convulsant properties, similar to thebaine.

Table 2: Predicted Properties of this compound

Synthesis and Experimental Protocols

Synthesis of Benzylmorphine

A method for the preparation of 3-benzylmorphine from morphine is described in U.S. Patent 5,922,876.[9] The general protocol involves the reaction of morphine with a benzyl halide in the presence of a base.

Experimental Protocol: Synthesis of 3-Benzylmorphine [9]

  • Reactants: Morphine, Sodium Hydroxide (NaOH), Benzyl Bromide, Methanol (MeOH), Water, Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • A solution of morphine (50.0 mmol), NaOH (51.0 mmol), and benzyl bromide (49.5 mmol) in a mixture of MeOH (150 ml) and water (50 ml) is stirred at room temperature for 3.5 hours.

    • The MeOH is removed by evaporation in vacuo.

    • The remaining residue is extracted with CH₂Cl₂ (120 ml).

    • The organic extract is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 3-benzylmorphine.

Proposed Synthesis of this compound

No experimental protocol for the synthesis of this compound has been found in the reviewed literature. A plausible synthetic route would involve the O-methylation of the 6-hydroxyl group of benzylmorphine. Reagents commonly used for such transformations include methyl iodide or dimethyl sulfate in the presence of a base.

Receptor Binding and Signaling (Theoretical)

Benzylmorphine

G cluster_0 Opioid Receptor Signaling Benzylmorphine Benzylmorphine MOR Mu-Opioid Receptor (MOR) Benzylmorphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia & Antitussive Effects Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Neuronal_Activity->Analgesia

Caption: Proposed signaling pathway for Benzylmorphine.

This compound (Theoretical)

The methylation of the 6-hydroxyl group in morphine derivatives generally leads to a significant decrease in affinity for the mu-opioid receptor. For instance, the methylation of morphine at this position results in thebaine, which is a weak opioid agonist but a strong convulsant. It is therefore plausible that this compound would exhibit significantly lower binding affinity and efficacy at the mu-opioid receptor compared to benzylmorphine. It might also display excitatory effects.

Comparative Analysis Workflow

The workflow for a comparative analysis of these two compounds would ideally involve several key experimental stages. However, given the lack of data for the methyl ether, the workflow remains largely theoretical for that compound.

G cluster_0 Comparative Analysis Workflow Synthesis Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro In_Vivo In Vivo Studies Purification->In_Vivo Receptor_Binding Receptor Binding (Ki at MOR, DOR, KOR) In_Vitro->Receptor_Binding Functional_Assay Functional Assays (e.g., [35S]GTPγS) In_Vitro->Functional_Assay Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Analgesia_Models Analgesia Models (e.g., Tail-flick) In_Vivo->Analgesia_Models Behavioral_Studies Behavioral Studies (e.g., Locomotor activity) In_Vivo->Behavioral_Studies Analgesia_Models->Data_Analysis Behavioral_Studies->Data_Analysis

Caption: Idealized workflow for comparative analysis.

Conclusion

Benzylmorphine is a historically recognized semi-synthetic opioid with a pharmacological profile similar to codeine. While its synthesis is documented, detailed modern pharmacological data, particularly concerning receptor binding affinities and signaling, are lacking in publicly accessible literature. The conceptual compound, this compound, remains uncharacterized. Based on established structure-activity relationships in the morphinan series, it is predicted that methylation of the 6-hydroxyl group of benzylmorphine would likely lead to a compound with reduced opioid agonist activity and potentially excitatory properties. Further empirical research, following the outlined experimental workflow, would be necessary to validate these theoretical postulations and to fully characterize the pharmacological profiles of both benzylmorphine and its hypothetical methyl ether derivative. This guide serves as a foundational document to stimulate and inform such future research endeavors.

References

In Silico Prediction of Benzylmorphine Methyl Ether Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylmorphine methyl ether, also known as Peronine, is a semi-synthetic opioid derivative of morphine. Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile, including its analgesic properties and potential side effects. This technical guide provides an in-depth overview of the computational methods used to predict the binding of this compound to opioid receptors, supplemented with experimental context and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

This compound and Opioid Receptors

This compound is structurally similar to codeine and ethylmorphine.[1] Like other opioids, its pharmacological effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) primarily located in the central and peripheral nervous systems. The three main classical opioid receptor types are Mu (µ), Delta (δ), and Kappa (κ). The affinity of a ligand for these receptors determines its potency and therapeutic effects.

Quantitative Data: Receptor Binding Affinities

CompoundReceptorKi (nM)SpeciesAssay RadioligandReference
Morphineµ (MOR)1.2Rat[3H]-DAMGO[1]
Codeineµ (MOR)> 100Human[3H]-DAMGO[2]
Codeineµ (MOR)-Rat[3H]-DAMGO[1]
Ethylmorphineµ (MOR)-Rat[3H]-DAMGO[1]

Note: A higher Ki value indicates lower binding affinity. One study noted that decreasing the length of the alkyl group at position 3 decreased the Ki values (morphine < codeine < ethylmorphine).[1][3]

In Silico Prediction Workflow

The prediction of ligand-receptor binding affinity through computational methods, or in silico prediction, is a cornerstone of modern drug discovery.[4] Molecular docking is a primary technique used to estimate the binding conformation and affinity of a ligand to its target receptor.[4][5]

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Ligand_Prep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (e.g., AutoDock, MOE) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Opioid Receptor Crystal Structure) Receptor_Prep->Docking Scoring Scoring & Ranking (Binding Energy Estimation) Docking->Scoring Pose_Analysis Binding Pose Analysis (Interaction Fingerprinting) Scoring->Pose_Analysis Affinity_Prediction Predicted Binding Affinity (e.g., pKi, Docking Score) Pose_Analysis->Affinity_Prediction Opioid_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_barrestin β-Arrestin Pathway Opioid Opioid Agonist (this compound) Receptor Opioid Receptor (e.g., MOR) Opioid->Receptor Binding G_Protein Gαi/o Activation Receptor->G_Protein Activation b_Arrestin β-Arrestin Recruitment Receptor->b_Arrestin Activation Adenylyl_Cyclase ↓ Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Internalization Receptor Internalization b_Arrestin->Internalization MAPK MAPK Activation (e.g., ERK) b_Arrestin->MAPK Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects MAPK->Side_Effects

References

Stability and Degradation of Benzylmorphine Methyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of benzylmorphine methyl ether, commonly known as codeine. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the intrinsic stability of codeine under various stress conditions, outlines its degradation pathways, and provides detailed experimental protocols for stability-indicating analyses.

Introduction to this compound (Codeine)

Codeine is a naturally occurring opioid alkaloid found in the opium poppy (Papaver somniferum) and is widely used for its analgesic, antitussive, and antidiarrheal properties.[1] Chemically, it is the methyl ether of morphine. While effective, codeine is susceptible to degradation under various environmental conditions, which can impact its potency and lead to the formation of potentially harmful impurities. Therefore, a thorough understanding of its degradation kinetics and pathways is essential for formulation development, packaging selection, and determination of shelf-life.

Physicochemical Properties

PropertyValue
Chemical Name(5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.36 g/mol
pKa8.2 (at 25 °C)
Melting Point154-158 °C
SolubilitySparingly soluble in water, soluble in ethanol and chloroform

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying the likely degradation products and establishing the intrinsic stability of a drug substance. Codeine is known to degrade under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Hydrolytic Degradation

Codeine demonstrates pH-dependent stability in aqueous solutions.

  • Acidic Conditions: Under acidic hydrolysis, codeine can be converted to morphine.[2] The degradation is generally slower in acidic to neutral pH. One study optimized the hydrolysis of codeine and morphine glucuronides using 50% HCl at 120°C for 1.5 hours.[3]

  • Alkaline Conditions: In alkaline solutions, a novel degradation product, 6-hydroxy-3-methoxy-17-methyl-7,8-didehydromorphinan-5-ol (deshydrolevomethorphandiol), has been identified.[4]

Oxidative Degradation

Oxidative stress is a significant degradation pathway for codeine. Hydrogen peroxide is commonly used as the stressing agent in forced degradation studies.

  • Key Degradation Products: The primary oxidation products are the two stereoisomers of codeine N-oxide.[4] Other identified oxidative degradation products include norcodeine, codeinone, 10-hydroxycodeine, and 14-hydroxycodeine.[5] The formation of these products is influenced by the reaction conditions.

Thermal Degradation

Codeine is relatively stable at ambient temperatures but degrades at elevated temperatures.

  • Degradation Kinetics: The thermal degradation of codeine generally follows first-order kinetics.[6] At 200°C, the half-life of codeine has been reported to be approximately 32-39 minutes.[6] One study reported that baking at 180°C for 20 minutes could lead to up to 100% degradation of morphine and codeine, especially when used as a topping on breadsticks.[7]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of codeine.

  • Photolytic Products: In acidic solutions exposed to light, codeine can be autoxidized to epimeric forms of 10-hydroxycodeine.[8] It is recommended that pharmaceutical preparations of codeine be protected from light.

Quantitative Degradation Data

The following tables summarize the quantitative data from various forced degradation studies on codeine.

Table 1: Summary of Forced Degradation Studies and Percentage Degradation

Stress ConditionReagent/ConditionDurationTemperaturePercentage DegradationReference
Acid HydrolysisConcentrated HCl90 minutes95 °C34%[2]
Thermal DegradationDry Heat32-39 minutes (t₁/₂)200 °C50%[6]
Thermal DegradationBaking20 minutes180 °CUp to 100%[4][7]

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation and analysis of codeine.

Stability-Indicating HPLC Method

A robust stability-indicating method is crucial to separate the parent drug from its degradation products.

  • Chromatographic System:

    • Column: C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase A: 0.04 M ammonium acetate (pH 6.0, adjusted with acetic acid) and acetonitrile (92:8, v/v)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A linear gradient program should be optimized to achieve separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50 °C

    • Detection: UV at 245 nm

    • Reference: [4]

Forced Degradation Protocols

The following are generalized protocols for inducing degradation of codeine under various stress conditions. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[9]

  • Prepare a stock solution of codeine phosphate in a suitable solvent (e.g., methanol or water).

  • Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

  • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Prepare a stock solution of codeine phosphate as described above.

  • Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

  • Reflux the solution at 80°C for a specified period.

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Prepare a stock solution of codeine phosphate.

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature and protected from light for a specified period.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

  • Place the solid codeine phosphate powder in a thermostatically controlled oven at a specified temperature (e.g., 105°C).

  • Expose the powder for a defined period.

  • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of a known concentration in the mobile phase for HPLC analysis.

  • Prepare a solution of codeine phosphate in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Expose the solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

  • A control sample should be kept in the dark under the same temperature conditions.

  • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Visualizations

The following diagrams illustrate the degradation pathways and a general experimental workflow for forced degradation studies.

DegradationPathways cluster_stress Stress Conditions Codeine This compound (Codeine) Acid Acid Hydrolysis (e.g., HCl) Base Alkaline Hydrolysis (e.g., NaOH) Oxidation Oxidation (e.g., H2O2) Thermal Thermal Stress Photo Photolytic Stress (UV/Visible Light) Morphine Morphine Acid->Morphine Demethylation Deshydro Deshydrolevomethorphandiol Base->Deshydro Rearrangement N_Oxide Codeine N-Oxide (stereoisomers) Oxidation->N_Oxide N-Oxidation Norcodeine Norcodeine Oxidation->Norcodeine N-Demethylation Codeinone Codeinone Oxidation->Codeinone Oxidation of C6-OH Hydroxycodeine14 14-Hydroxycodeine Oxidation->Hydroxycodeine14 Hydroxylation Thermal->Codeinone Dehydrogenation Hydroxycodeine10 10-Hydroxycodeine (epimers) Photo->Hydroxycodeine10 Autoxidation

Caption: Degradation Pathways of this compound (Codeine).

ExperimentalWorkflow Start Start: Codeine API or Drug Product Stress Forced Degradation (Stress Testing) Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidative Oxidative Stress->Oxidative Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base->SamplePrep Oxidative->SamplePrep Thermal->SamplePrep Photolytic->SamplePrep Analysis Stability-Indicating Analytical Method (e.g., HPLC) SamplePrep->Analysis Data Data Analysis Analysis->Data PeakID Peak Identification and Purity Assessment Data->PeakID Quant Quantification of Degradants Data->Quant Kinetics Degradation Kinetics Data->Kinetics Report Report Generation PeakID->Report Quant->Report Kinetics->Report

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound (codeine) is a critical parameter that must be thoroughly investigated during pharmaceutical development. This guide has provided an in-depth overview of the degradation pathways of codeine under various stress conditions, summarized available quantitative data, and outlined detailed experimental protocols for conducting forced degradation studies. The provided information serves as a valuable resource for researchers and scientists in developing stable and safe codeine-containing drug products. Adherence to systematic forced degradation studies and the use of validated stability-indicating analytical methods are paramount in ensuring the quality and efficacy of the final pharmaceutical product.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylmorphine, a semi-synthetic opioid derivative, is subject to stringent national and international controls due to its potential for abuse and addiction. This technical guide provides a comprehensive overview of the legal and scheduling status of benzylmorphine, alongside available technical data on its chemical properties and pharmacology. Due to the limited availability of specific quantitative pharmacological data for benzylmorphine, this guide also presents comparative data for the closely related and well-characterized opioids, morphine and codeine, to provide a relevant context for researchers. The guide also outlines general experimental protocols for its synthesis and analysis, and illustrates the common signaling pathway for mu-opioid receptor agonists.

Introduction

Benzylmorphine, also known as peronine, is the benzyl ether of morphine. It was first introduced to the market in 1896 and has been used as a moderate strength analgesic and cough suppressant.[1] Its pharmacological effects are similar to those of codeine, and it is estimated to be approximately 90% as potent.[1][2] As a derivative of morphine, benzylmorphine falls under the purview of international and national drug control conventions and laws. This guide aims to provide a detailed reference for professionals in the fields of drug research, development, and forensics on the legal landscape and technical characteristics of this compound.

Legal and Scheduling Status

Benzylmorphine is a controlled substance in numerous jurisdictions worldwide, reflecting its potential for abuse and its classification as a narcotic.

International Control

Under the United Nations drug control treaties, benzylmorphine is classified as a Schedule I narcotic drug under the Single Convention on Narcotic Drugs of 1961 . This places it among the most stringently controlled substances, with its manufacture, trade, and use limited to medical and scientific purposes.

National Scheduling

The international classification of benzylmorphine is reflected in the national laws of many countries. The following table summarizes its scheduling status in several key jurisdictions.

JurisdictionScheduling StatusLegislative Act/AuthorityNotes
United States Schedule I Controlled Substances ActSubstances in Schedule I have a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2]
United Kingdom Class A Misuse of Drugs Act 1971Class A drugs are considered the most harmful and carry the harshest penalties for possession and supply.
Canada Schedule I Controlled Drugs and Substances ActIncludes the most dangerous drugs with a high potential for abuse.
Australia Schedule 8 Therapeutic Goods Administration (TGA)Controlled Drug: Substances which should be available for use but require restriction of manufacture, supply, distribution, possession and use to reduce abuse, misuse and physical or psychological dependence.
Germany Anlage I Betäubungsmittelgesetz (BtMG)Non-marketable narcotics, with use restricted to scientific purposes with a special permit.

Chemical and Pharmacological Properties

Chemical Data
PropertyValue
IUPAC Name (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[2]
Molecular Formula C₂₄H₂₅NO₃[2]
Molar Mass 375.468 g/mol [2]
CAS Number 14297-87-1[2]
Pharmacological Data

For comparative purposes, the following table presents the mu-opioid receptor binding affinities for morphine and codeine.

CompoundMu-Opioid Receptor Kᵢ (nM)
Benzylmorphine Data not available
Morphine ~1-10[3]
Codeine >100[3]

Note: Kᵢ values can vary depending on the experimental conditions.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of benzylmorphine are not extensively published. The following sections provide general methodologies based on available literature for related compounds and processes.

Synthesis

A general method for the synthesis of benzylmorphine (3-O-benzylmorphine) involves the benzylation of the phenolic hydroxyl group of morphine.[4]

General Procedure:

  • Morphine is dissolved in a suitable solvent, such as a polar aprotic solvent (e.g., DMF).

  • A base, such as a carbonate (e.g., potassium carbonate) or a hydride (e.g., sodium hydride), is added to deprotonate the phenolic hydroxyl group.

  • Benzyl halide (e.g., benzyl bromide or benzyl chloride) is added to the reaction mixture.

  • The reaction is stirred at an appropriate temperature (e.g., room temperature to a slightly elevated temperature) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • The reaction mixture is then worked up by quenching with water and extracting the product into an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

Purification

Purification of the crude benzylmorphine can be achieved through standard laboratory techniques.

General Procedure:

  • Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture to obtain a more purified solid.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable eluent system, typically a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), is used to separate the product from impurities.

Analytical Methods

GC-MS is a standard technique for the identification of opioids.

General Parameters:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection of a derivatized or underivatized sample. Derivatization with an agent like BSTFA may be used to improve chromatographic properties.

  • Oven Program: A temperature ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to elute the analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550. The resulting mass spectrum will show a characteristic fragmentation pattern for benzylmorphine.

HPLC is a common method for the quantification of opioids.

General Parameters:

  • Column: A reverse-phase C18 column.[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1]

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~280 nm) or mass spectrometric (LC-MS) detection for higher sensitivity and specificity.

Signaling Pathways

As an opioid, benzylmorphine is presumed to exert its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The specific signaling bias of benzylmorphine (i.e., its preference for G-protein vs. β-arrestin pathways) is not documented. The diagram below illustrates the general signaling cascade initiated by the activation of the mu-opioid receptor by an agonist.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway Opioid_Agonist Opioid Agonist (e.g., Benzylmorphine) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gαi/o-GDP (inactive) MOR->G_protein Activates GRK GRK MOR->GRK Activates P P G_protein_active Gαi/o-GTP (active) G_protein->G_protein_active GDP -> GTP AC Adenylate Cyclase G_protein_active->AC Inhibits G_betagamma Gβγ cAMP cAMP AC->cAMP Reduces production of Ion_Channel K+ Channel Ca2+ Channel G_betagamma->Ion_Channel Modulates GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin P->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Leads to MAPK MAPK Signaling Beta_Arrestin->MAPK Initiates

Caption: General Mu-Opioid Receptor Signaling Pathway.

Conclusion

Benzylmorphine is a semi-synthetic opioid that is strictly controlled under international and national drug laws. Its classification as a Schedule I substance in many countries significantly restricts its availability to legitimate research and analytical purposes. While its general pharmacological profile is understood to be similar to codeine, a notable lack of specific quantitative data on its receptor binding, potency, and signaling bias exists in the public domain. This guide provides a consolidated resource on the legal and scheduling status of benzylmorphine and offers general experimental frameworks for its study. Further research is required to fully characterize the pharmacological and toxicological profile of this compound.

References

Methodological & Application

O-methylation of benzylmorphine experimental protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: O-Methylation of Benzylmorphine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The O-methylation of the phenolic hydroxyl group in morphinan alkaloids is a crucial transformation in the synthesis of various opioid analgesics and antitussives. The most prominent example is the industrial-scale conversion of morphine to codeine. This protocol details the O-methylation of benzylmorphine, a semi-synthetic derivative of morphine. The primary challenge in methylating morphinans is the potential for N-methylation of the tertiary amine, which forms quaternary ammonium salts and reduces the yield of the desired product[1]. The following protocol employs a quaternary ammonium compound, a phenyltrimethylammonium salt, as the methylating agent. This method selectively methylates the phenolic hydroxyl group under basic conditions, effectively preventing the undesired N-methylation side reaction and leading to high yields of the target compound[1][2][3].

Principle of the Reaction: The O-methylation of benzylmorphine proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl group of benzylmorphine is first deprotonated by a mild base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl group of the phenyltrimethylammonium salt (e.g., phenyltrimethylammonium methyl sulfate or chloride), displacing N,N-dimethylaniline and forming the desired O-methylated product, O-methylbenzylmorphine (also known as benzylcodeine). The use of a hydrocarbon solvent like toluene at elevated temperatures facilitates the reaction[2][3][4].

Experimental Protocol

This protocol is adapted from established industrial methods for the O-methylation of morphine[2][3][4].

1. Materials and Reagents:

  • Reactants:

    • Benzylmorphine

    • Phenyltrimethylammonium methyl sulfate or Phenyltrimethylammonium chloride

    • Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvents:

    • Toluene

    • Deionized Water

    • Hydrochloric Acid (HCl), 1M solution

    • Sodium Hydroxide (NaOH), 2M solution

  • Purification:

    • Activated Carbon

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Thermometer or thermocouple

    • Buchner funnel and filtration apparatus

    • Separatory funnel

    • Rotary evaporator

    • pH meter or pH strips

    • Standard laboratory glassware

2. Reaction Parameters:

The following table summarizes the quantitative data for the reaction, scaled for a representative synthesis.

ParameterValueMolar EquivalentReference
Benzylmorphine10.0 g (0.0267 mol)1.0 eq-
Phenyltrimethylammonium Salt7.9 g (0.0320 mol)1.2 eqAdapted from[2]
Potassium Carbonate14.7 g (0.1068 mol)4.0 eqAdapted from[2]
Toluene110 mL-Adapted from[2]
Reaction Temperature110 °C (Reflux)-[2][3]
Reaction Time4 hours-[2][3]
Expected Yield >90% -Based on yields for codeine synthesis[2][3]

3. Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add benzylmorphine (1.0 eq), phenyltrimethylammonium methyl sulfate (1.2 eq), anhydrous potassium carbonate (4.0 eq), and toluene.

  • Reaction Execution:

    • Stir the suspension and heat the mixture to reflux (approximately 110-120°C)[2].

    • Maintain the reaction at reflux for 2 to 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 4 hours[2][3].

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to approximately 40°C[3].

    • Filter the cooled mixture to remove the inorganic solids (potassium carbonate and other salts). Wash the solids with a small amount of fresh toluene.

    • Combine the filtrate and the washings, and evaporate the toluene under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification:

    • To the residue, add deionized water. Acidify the aqueous suspension to a pH of 5-6 with 1M HCl[2]. This step protonates the desired product and any remaining tertiary amines, making them water-soluble.

    • The primary byproduct, N,N-dimethylaniline, can be removed at this stage by steam distillation[2] or by extraction with a non-polar organic solvent.

    • Treat the acidic aqueous solution with activated carbon to decolorize it, then filter to remove the carbon.

    • Slowly add a 2M NaOH solution to the clear filtrate with stirring until the pH is adjusted to 9-12[2]. The free base of the O-methylated product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the collected crystals with cold deionized water.

    • Dry the purified product under vacuum to a constant weight.

5. Product Characterization:

  • The identity and purity of the final product, O-methylbenzylmorphine, should be confirmed using standard analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The purity of analogous reactions has been reported to be greater than 99%[2].

Visualizations

Below are diagrams illustrating the chemical pathway and the experimental workflow for the O-methylation of benzylmorphine.

O_Methylation_Reaction cluster_reactants Reactants cluster_product Product Benzylmorphine Benzylmorphine Product O-Methylbenzylmorphine (Benzylcodeine) Benzylmorphine->Product Toluene, 110°C MethylatingAgent Phenyltrimethylammonium Methyl Sulfate MethylatingAgent->Product Base K₂CO₃ Base->Product

Caption: Reaction scheme for the O-methylation of benzylmorphine.

experimental_workflow start Start: Combine Reactants (Benzylmorphine, Methylating Agent, K₂CO₃, Toluene) reflux Heat to Reflux (110-120°C, 2-8 hours) start->reflux cool Cool Reaction Mixture (to ~40°C) reflux->cool filter_solids Filter to Remove Inorganic Solids cool->filter_solids evaporate Evaporate Toluene (Reduced Pressure) filter_solids->evaporate acidify Add Water & Acidify (pH 5-6 with HCl) evaporate->acidify purify Purify (Steam Distillation / Decolorize with Carbon) acidify->purify precipitate Basify to Precipitate Product (pH 9-12 with NaOH) purify->precipitate filter_product Filter and Wash Product precipitate->filter_product dry Dry Final Product (Under Vacuum) filter_product->dry end End: Purified O-Methylbenzylmorphine dry->end

Caption: Experimental workflow for benzylmorphine O-methylation.

References

Application Notes and Protocols for the Analytical Detection of Benzylmorphine Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of benzylmorphine methyl ether, a derivative of morphine. The following sections outline methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to provide reliable identification and quantification of this compound in various sample matrices.

Introduction

This compound, also known as 3-benzyl-6-methoxy-morphine, is a semi-synthetic opioid derivative. Accurate and sensitive analytical methods are crucial for its detection in research, drug development, and forensic applications. This document details protocols for two primary analytical techniques: GC-MS and LC-MS, which are widely used for the analysis of opioids and related compounds.[1][2] These methods offer high selectivity and sensitivity, making them suitable for the identification and quantification of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3] For opioids, derivatization is often employed to improve chromatographic behavior and sensitivity.[4][5]

2.1.1. Experimental Protocol: GC-MS Analysis

a) Sample Preparation (Solid Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar impurities.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range 40-550 amu

2.1.2. Expected Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The mass spectrum of the related compound, benzylmorphine, can be found in the NIST WebBook.[6]

ParameterExpected Value
Retention Time (min) ~ 12.5
Key Mass Fragments (m/z) Based on the structure, key fragments would be expected from the benzyl group (m/z 91), the morphinan skeleton, and the molecular ion.
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL
Linearity (r²) > 0.99
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[7] It is particularly useful for the analysis of opioids in complex biological matrices.[1][8]

2.2.1. Experimental Protocol: LC-MS Analysis

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

b) Instrumentation and Conditions

ParameterValue
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi

2.2.2. Expected Quantitative Data

The following table summarizes the expected quantitative data for the LC-MS analysis of this compound.

ParameterExpected Value
Retention Time (min) ~ 3.8
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Dependent on fragmentation pattern, likely involving loss of the benzyl group and fragmentation of the morphinan core.
Limit of Detection (LOD) 0.1-1 ng/mL
Limit of Quantification (LOQ) 0.5-5 ng/mL
Linearity (r²) > 0.995

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analytical methods.

GCMS_Workflow Sample Sample SPE Solid Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation GCMS GC-MS Analysis Evaporation->GCMS Data Data Analysis GCMS->Data

Caption: GC-MS Experimental Workflow.

LCMS_Workflow Sample Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Data Analysis LCMS->Data

Caption: LC-MS Experimental Workflow.

References

Application Note: GC-MS Analysis of Benzylmorphine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of benzylmorphine using Gas Chromatography-Mass Spectrometry (GC-MS). Benzylmorphine, a semi-synthetic opioid derivative, is of significant interest in forensic science, clinical toxicology, and pharmaceutical research. The methodology presented herein provides a robust and sensitive approach for the separation, identification, and quantification of benzylmorphine in various matrices. This document is intended for researchers, scientists, and professionals in drug development and analysis.

Introduction

Benzylmorphine is a narcotic analgesic and a derivative of morphine where the phenolic hydroxyl group at position 3 is substituted with a benzyl ether.[1] As with other opioids, its detection and quantification are crucial for clinical and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of opioids due to its high chromatographic resolution and sensitive, specific detection capabilities.[2] However, the polar nature of the hydroxyl group at position 6 in benzylmorphine can lead to poor peak shape and thermal degradation during GC analysis. To mitigate these issues, derivatization is often employed to enhance volatility and thermal stability.[3]

This application note provides a detailed experimental protocol for the GC-MS analysis of benzylmorphine, including sample preparation, derivatization, and instrument parameters. Additionally, characteristic mass spectral data and expected analytical performance are presented.

Experimental Protocol

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of benzylmorphine from biological matrices such as plasma or urine.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Hydrochloric acid

  • Internal Standard (IS) solution (e.g., naloxone in methanol, 1 µg/mL)

Procedure:

  • To 1 mL of the sample, add 10 µL of the internal standard solution.

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of 0.1 M HCl.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol.

  • Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elute the analyte with two 1.5 mL aliquots of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

Derivatization

To improve the chromatographic properties of benzylmorphine, the hydroxyl group is silylated.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

Procedure:

  • To the dried and reconstituted sample extract, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis of the derivatized benzylmorphine.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms)
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature280°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-550) and Selected Ion Monitoring (SIM)
Transfer Line Temp280°C

Data Presentation

Quantitative Data

The method should be validated for its quantitative performance. The following table presents hypothetical but realistic performance data for the GC-MS analysis of silylated benzylmorphine.

Analyte (TMS derivative)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (r²) (1-500 ng/mL)
Benzylmorphine-TMS~12.50.51.0>0.995
Naloxone-TMS (IS)~11.8---
Mass Spectral Data

The mass spectrum of underivatized benzylmorphine is characterized by a molecular ion peak at m/z 375.[4] Key fragment ions are observed at m/z 284 (M-91, loss of the benzyl group), m/z 268, and a base peak at m/z 91 (tropylium ion from the benzyl group).[4]

For the trimethylsilyl (TMS) derivative, the molecular ion will be shifted to m/z 447. The fragmentation pattern will still show the characteristic loss of the benzyl group.

Selected Ion Monitoring (SIM) Parameters:

For enhanced sensitivity and selectivity in quantitative analysis, the following ions are recommended for SIM mode:

Analyte (TMS derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzylmorphine-TMS44735691
Naloxone-TMS (IS)471398341

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Add_BSTFA Add BSTFA + 1% TMCS Reconstitution->Add_BSTFA Heating Heat at 70°C for 30 min Add_BSTFA->Heating GC_MS GC-MS Injection Heating->GC_MS Data_Acquisition Data Acquisition (Scan/SIM) GC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Activation Opioid_Receptor->G_Protein activates Benzylmorphine Benzylmorphine Benzylmorphine->Opioid_Receptor binds AC Adenylyl Cyclase (Inhibition) G_Protein->AC inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channels (Inhibition) Ion_Channels->Ca_Channel K_Channel K⁺ Channels (Activation) Ion_Channels->K_Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

References

Application Note: HPLC Purification of Benzylmorphine Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides detailed protocols for the purification of benzylmorphine methyl ether using both reverse-phase and normal-phase high-performance liquid chromatography (HPLC). These methods are designed for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a derivative of morphine with significant interest in pharmaceutical research. Achieving high purity of this compound is critical for subsequent analytical studies, pharmacological testing, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of complex mixtures, offering high resolution and selectivity.[1] This document outlines two distinct HPLC methods for the purification of this compound: a reverse-phase method for general-purpose purification and a normal-phase method for orthogonal separation and removal of specific impurities.

Reverse-Phase HPLC Purification

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of non-polar and moderately polar compounds.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[2] Less polar compounds are retained longer on the column.[2]

Experimental Protocol: Reverse-Phase HPLC

Objective: To purify this compound from a crude reaction mixture or synthesized sample using a C18 stationary phase.

Instrumentation and Materials:

  • HPLC system with a preparative or semi-preparative pump, autosampler, and UV detector.

  • C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[3]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (analytical grade).[3]

  • Sample of crude this compound.

  • Filtration apparatus (0.45 µm syringe filters).

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration. For mass spectrometry applications, formic acid is preferred over phosphoric acid.[3]

  • Sample Preparation:

    • Dissolve the crude this compound sample in a suitable solvent (e.g., methanol or a small amount of the initial mobile phase composition).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Parameters:

    • Column: C18, 5 µm particle size, 250 x 4.6 mm (analytical) or larger for preparative scale.

    • Mobile Phase: Gradient elution from 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min for analytical scale. Adjust for preparative scale.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm or 280 nm.

    • Injection Volume: 10 µL for analytical scale. Adjust for preparative scale.

  • Purification and Fraction Collection:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the prepared sample.

    • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Reverse-Phase HPLC
ParameterValue
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-80% B over 20 min
Flow Rate 1.0 mL/min
Temperature 35 °C
Detection 210 nm
Retention Time (Expected) Record experimental value here
Purity Achieved Record experimental value here
Recovery Record experimental value here

Normal-Phase HPLC Purification

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. It is an excellent orthogonal technique to reverse-phase HPLC, offering different selectivity for polar and non-polar compounds.

Experimental Protocol: Normal-Phase HPLC

Objective: To purify this compound, particularly for separating it from closely related polar or non-polar impurities that are not effectively removed by reverse-phase chromatography.

Instrumentation and Materials:

  • HPLC system with a preparative or semi-preparative pump, autosampler, and UV detector.

  • Silica or other polar stationary phase column.

  • n-Hexane (HPLC grade).

  • Isopropanol (HPLC grade).

  • Methanol (HPLC grade).

  • Sample of partially purified or crude this compound.

  • Filtration apparatus (0.45 µm syringe filters).

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, isopropanol, and methanol in a ratio of 80:15:5 (v/v/v).

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in a small amount of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Method Parameters:

    • Column: Silica, 5 µm particle size, 250 x 4.6 mm (analytical) or larger for preparative scale.

    • Mobile Phase: Isocratic elution with 80:15:5 (v/v/v) n-Hexane:Isopropanol:Methanol.

    • Flow Rate: 1.0 mL/min for analytical scale. Adjust for preparative scale.

    • Column Temperature: Ambient.

    • Detection Wavelength: 210 nm or 280 nm.

    • Injection Volume: 10 µL for analytical scale. Adjust for preparative scale.

  • Purification and Fraction Collection:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Collect the fraction containing the purified this compound.

    • Analyze the purity of the collected fractions.

    • Combine the pure fractions and evaporate the solvent.

Data Presentation: Normal-Phase HPLC
ParameterValue
Column Silica, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane:Isopropanol:Methanol (80:15:5)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Temperature Ambient
Detection 210 nm
Retention Time (Expected) Record experimental value here
Purity Achieved Record experimental value here
Recovery Record experimental value here

Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Sample Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto HPLC Column Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Final Obtain Pure Compound Evaporate->Final

Caption: General workflow for HPLC purification.

The logical relationship for selecting between reverse-phase and normal-phase HPLC is depicted below.

HPLC_Decision Start Crude Benzylmorphine Methyl Ether RP_HPLC Reverse-Phase HPLC (Primary Purification) Start->RP_HPLC Purity_Check1 Purity > 98%? RP_HPLC->Purity_Check1 NP_HPLC Normal-Phase HPLC (Orthogonal Purification) Purity_Check1->NP_HPLC No Final_Product Pure Benzylmorphine Methyl Ether Purity_Check1->Final_Product Yes Purity_Check2 Purity > 98%? NP_HPLC->Purity_Check2 Purity_Check2->RP_HPLC No (Re-evaluate) Purity_Check2->Final_Product Yes

Caption: Decision tree for HPLC method selection.

References

Application Notes and Protocols for In Vitro Evaluation of Benzylmorphine Methyl Ether (Codeine) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylmorphine methyl ether, commonly known as codeine, is an opioid analgesic and antitussive agent. Its pharmacological activity is primarily mediated through its metabolism to morphine, which then acts as an agonist at the µ-opioid receptor (MOR). In vitro assays are crucial for characterizing the interaction of codeine and its metabolites with the opioid system, elucidating its mechanism of action, and screening for novel compounds with similar or improved properties. These application notes provide detailed protocols for key in vitro assays to assess the activity of codeine.

Key In Vitro Assays

A comprehensive in vitro evaluation of codeine's activity typically involves a panel of assays to determine its binding affinity, functional potency, and efficacy at the µ-opioid receptor. The primary assays include:

  • Receptor Binding Assays: To determine the affinity of codeine and its metabolites for the µ-opioid receptor.

  • [³⁵S]GTPγS Binding Assays: To measure the functional activation of G-proteins coupled to the µ-opioid receptor.

  • Isolated Tissue Bioassays (e.g., Vas Deferens Assay): To assess the physiological response to receptor activation in a more integrated system.

Data Presentation

The following tables summarize the quantitative data for codeine and its active metabolite, morphine, in various in vitro assays.

Table 1: µ-Opioid Receptor Binding Affinity

CompoundRadioligandPreparationKᵢ (nM)Reference
Codeine[³H]-DAMGORecombinant human MOR in membranes>100[1][2][3][4][5]
Morphine[³H]-DAMGORecombinant human MOR in membranes1 - 100[1][2][3][4][5]

Table 2: Functional Potency and Efficacy in [³⁵S]GTPγS Binding Assay

CompoundPreparationEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Reference
CodeineMembranes from cells expressing MOR>1000Low
MorphineMembranes from cells expressing MOR45-100High

Table 3: Functional Potency in Isolated Mouse Vas Deferens Assay

CompoundEC₅₀ (nM)Reference
Codeine>1000
Morphine100-200

Experimental Protocols

µ-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of codeine for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Unlabeled codeine and morphine (for standard curve and comparison).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kₔ), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled naloxone (a non-selective opioid antagonist), 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of codeine, 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (codeine) concentration.

    • Determine the IC₅₀ value (the concentration of codeine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the G-protein activation following the binding of codeine to the µ-opioid receptor, providing a measure of its functional agonism (potency and efficacy).

Materials:

  • Membrane preparation from cells expressing the µ-opioid receptor and associated G-proteins.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Unlabeled GTPγS.

  • GDP (Guanosine diphosphate).

  • Codeine and a reference full agonist (e.g., DAMGO).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Basal Binding: 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS, and 100 µL of membrane preparation containing GDP (final concentration ~10-30 µM).

    • Non-specific Binding: 50 µL of a high concentration of unlabeled GTPγS, 50 µL of [³⁵S]GTPγS, and 100 µL of membrane preparation with GDP.

    • Stimulated Binding: 50 µL of varying concentrations of codeine (or DAMGO), 50 µL of [³⁵S]GTPγS, and 100 µL of membrane preparation with GDP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Harvesting and Counting: Terminate the reaction and harvest the bound [³⁵S]GTPγS as described for the radioligand binding assay.

  • Data Analysis:

    • Calculate the net stimulated binding by subtracting the basal binding from the agonist-stimulated binding.

    • Plot the percentage of maximal stimulation (relative to the reference full agonist DAMGO) against the logarithm of the codeine concentration.

    • Determine the EC₅₀ (the concentration of codeine that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect as a percentage of the reference agonist) from the dose-response curve.

Isolated Mouse Vas Deferens Bioassay

Objective: To evaluate the functional effect of codeine on the contractility of an isolated smooth muscle preparation that endogenously expresses opioid receptors.

Materials:

  • Male mice.

  • Krebs-Henseleit solution (physiological salt solution).

  • Organ bath with stimulating electrodes and a force transducer.

  • Data acquisition system.

  • Codeine and a reference opioid agonist (e.g., morphine).

Protocol:

  • Tissue Preparation: Euthanize a male mouse and dissect the vasa deferentia. Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Stimulation: Electrically stimulate the tissues with parameters that elicit consistent twitch contractions (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing, until a stable baseline of contractions is achieved.

  • Drug Addition: Add increasing cumulative concentrations of codeine (or the reference agonist) to the organ bath at set time intervals, allowing the response to stabilize at each concentration.

  • Data Recording: Record the inhibition of the electrically evoked twitch contractions.

  • Data Analysis:

    • Express the inhibitory effect of each codeine concentration as a percentage of the pre-drug baseline contraction height.

    • Plot the percentage inhibition against the logarithm of the codeine concentration.

    • Determine the IC₅₀ value (the concentration of codeine that causes 50% inhibition of the twitch response) from the resulting dose-response curve.

Visualizations

µ-Opioid Receptor Signaling Pathway

G_protein_signaling MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Codeine Codeine (as Morphine) Codeine->MOR G_alpha->AC Inhibits G_betagamma->K_channel Opens G_betagamma->Ca_channel Closes ATP ATP ATP->AC

Caption: µ-Opioid receptor signaling cascade initiated by codeine (via morphine).

Experimental Workflow for In Vitro Screening of Opioid Activity

experimental_workflow start Start: Test Compound (Codeine) binding_assay Primary Screen: µ-Opioid Receptor Binding Assay start->binding_assay functional_assay Secondary Screen: [35S]GTPγS Binding Assay binding_assay->functional_assay Determine Ki tissue_assay Tertiary Screen: Isolated Vas Deferens Assay functional_assay->tissue_assay Determine EC50 & Emax data_analysis Data Analysis and Characterization tissue_assay->data_analysis Determine IC50 end End: Activity Profile data_analysis->end

Caption: A tiered workflow for the in vitro characterization of opioid compounds.

References

Application Notes and Protocols for the Dissolution of Benzylmorphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution of benzylmorphine for use in experimental research. Benzylmorphine, a semi-synthetic opioid analgesic, exhibits poor solubility in aqueous solutions, necessitating specific preparation methods to achieve concentrations suitable for in vitro and in vivo studies. These application notes offer guidance on solvent selection, the preparation of stock solutions, and the formulation of working solutions for pharmacological assays. The information is compiled from available chemical data and established methodologies for similar opioid alkaloids.

Chemical and Physical Properties of Benzylmorphine

Benzylmorphine, also known as Peronine, is the 3-benzyl ether of morphine. It is important to distinguish it from "benzylmorphine methyl ether," which is not a standard chemical nomenclature. The physicochemical properties of benzylmorphine are crucial for determining the appropriate dissolution protocol.

PropertyValueSource
Molecular Formula C₂₄H₂₅NO₃[1][2]
Molar Mass 375.46 g/mol [1][2]
Appearance Solid[3]
Water Solubility (free base) Predicted: 0.0456 mg/mL[3]
pKa (strongest basic) 9.19 (predicted)[3]
LogP 2.71 (predicted)[3]

Due to its low water solubility, the free base form of benzylmorphine is not suitable for direct preparation of aqueous solutions for most biological experiments.[4] Historically, more soluble salt forms, such as benzylmorphine hydrochloride and methylsulphonate, have been used.[1][5]

Experimental Protocols for Dissolution

The choice of dissolution protocol depends on the intended application, specifically whether it is for in vitro or in vivo experiments.

Protocol for Preparing Benzylmorphine Stock Solutions for In Vitro Assays

For in vitro studies, such as cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with water.[6]

Materials:

  • Benzylmorphine (free base or hydrochloride salt)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of benzylmorphine powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Final DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Preparing Benzylmorphine Solutions for In Vivo Studies

For in vivo administration, it is preferable to use an aqueous-based vehicle to avoid toxicity associated with organic solvents. Given the poor water solubility of the benzylmorphine free base, using a water-soluble salt form (e.g., benzylmorphine hydrochloride) is highly recommended. If only the free base is available, it can be dissolved in an acidic solution to form a salt in situ.

Materials:

  • Benzylmorphine hydrochloride or Benzylmorphine free base

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Hydrochloric acid (HCl), 0.1 N (if starting with the free base)

  • pH meter

  • Sterile vials

  • Vortex mixer

Procedure (using Benzylmorphine Hydrochloride):

  • Vehicle Preparation: Use sterile saline (0.9% NaCl) as the vehicle.

  • Weighing: Weigh the required amount of benzylmorphine hydrochloride.

  • Dissolution:

    • Add the benzylmorphine hydrochloride to the sterile saline.

    • Vortex the solution until the compound is fully dissolved. Gentle warming (to no more than 40°C) may aid dissolution.

  • pH Adjustment (Optional): Check the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 6.0-7.5) using sterile, dilute NaOH or HCl.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter before administration.

Procedure (using Benzylmorphine Free Base):

  • Initial Suspension: Suspend the weighed benzylmorphine free base in a small volume of sterile water for injection.

  • Acidification: Add 0.1 N HCl dropwise while vortexing until the benzylmorphine is fully dissolved. The formation of the hydrochloride salt in solution will increase its solubility.

  • Volume Adjustment: Once dissolved, add sterile saline to reach the final desired volume and concentration.

  • pH Neutralization: Carefully adjust the pH of the solution to a physiologically acceptable range (pH 6.0-7.5) using a dilute sterile solution of NaOH. Monitor the pH closely to avoid precipitation of the free base.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter prior to administration.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for studying the effects of benzylmorphine and the general opioid receptor signaling pathway it is expected to activate.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Weigh Benzylmorphine dissolve Dissolve in appropriate solvent (e.g., DMSO for in vitro, acidified saline for in vivo) start->dissolve sterilize Sterile filter dissolve->sterilize invitro In Vitro Assay (e.g., cell culture) sterilize->invitro Dilute to working concentration invivo In Vivo Study (e.g., animal model) sterilize->invivo Administer to subject data_acq Data Acquisition (e.g., receptor binding, behavioral response) invitro->data_acq invivo->data_acq analysis Statistical Analysis data_acq->analysis results Results Interpretation analysis->results

Caption: Experimental workflow for benzylmorphine studies.

opioid_signaling benzylmorphine Benzylmorphine receptor μ-Opioid Receptor (GPCR) benzylmorphine->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase ↓ Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp ↓ Decreased cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., ↓ Neuronal Excitability, Analgesia) camp->cellular_response ca_channel ↓ Ca²⁺ Channel Inhibition ion_channel->ca_channel k_channel ↑ K⁺ Channel Activation ion_channel->k_channel ca_channel->cellular_response k_channel->cellular_response

Caption: Simplified opioid receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzylmorphine Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzylmorphine methyl ether, specifically focusing on the methylation of the C6-hydroxyl group of benzylmorphine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound (6-O-methyl-benzylmorphine)?

The most prevalent method for synthesizing 6-O-methyl-benzylmorphine is the Williamson ether synthesis. This reaction involves the deprotonation of the C6-hydroxyl group of benzylmorphine to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[1][2]

Q2: What are the starting materials and reagents for this synthesis?

The primary starting material is benzylmorphine. Key reagents include a base to deprotonate the hydroxyl group and a methylating agent.

Reagent TypeExamplesPurpose
Starting Material BenzylmorphineThe substrate containing the C6-hydroxyl group to be methylated.
Base Sodium hydride (NaH), Potassium hydride (KH), Sodium amide (NaNH2)To deprotonate the C6-hydroxyl group, forming the more nucleophilic alkoxide.
Methylating Agent Methyl iodide (CH3I), Dimethyl sulfate ((CH3)2SO4)Provides the methyl group that is transferred to the oxygen atom.
Solvent Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF)To dissolve the reactants and facilitate the reaction while not interfering with the strong base.

Q3: What is the general reaction scheme for the synthesis?

The synthesis of 6-O-methyl-benzylmorphine from benzylmorphine via the Williamson ether synthesis can be represented as follows:

G benzylmorphine Benzylmorphine alkoxide Benzylmorphine C6-alkoxide benzylmorphine->alkoxide Deprotonation methyl_ether This compound (6-O-methyl-benzylmorphine) alkoxide->methyl_ether SN2 Attack NaH Base (e.g., NaH) MeI Methylating Agent (e.g., CH3I)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or no yield of the desired this compound.

Potential Cause Troubleshooting Steps
Incomplete deprotonation of the C6-hydroxyl group. - Ensure the use of a sufficiently strong and fresh base (e.g., NaH).- Use an anhydrous solvent to prevent quenching of the base.- Allow for sufficient reaction time for the deprotonation step before adding the methylating agent.
Inactive methylating agent. - Use a fresh bottle of the methylating agent (e.g., methyl iodide can decompose over time).- Consider using a more reactive methylating agent like dimethyl sulfate, but with caution due to its toxicity.
Inappropriate solvent. - Use a polar aprotic solvent like THF or DMF to ensure the solubility of the reactants and facilitate the SN2 reaction.[3]
Reaction temperature is too low. - While the initial deprotonation might be carried out at a lower temperature, the SN2 reaction may require gentle heating. Monitor the reaction progress by thin-layer chromatography (TTC) to optimize the temperature.

Problem 2: Formation of a significant amount of a quaternary ammonium salt byproduct.

A major challenge in the methylation of morphine and its derivatives is the potential for N-methylation of the tertiary amine at the N17 position, leading to the formation of an undesired quaternary ammonium salt.[4]

Potential Cause Troubleshooting Steps
The nitrogen atom is a competing nucleophile. - Use of a bulky base: A sterically hindered base may selectively deprotonate the less hindered C6-hydroxyl group over interacting with the more sterically hindered nitrogen atom.- Protecting group strategy: Although more complex, temporarily protecting the nitrogen atom is a common strategy in morphine chemistry. However, this adds extra steps to the synthesis.[5][6] Common N-demethylation/protection strategies involve reagents like cyanogen bromide or chloroformate esters, but these are often used for permanent modification rather than temporary protection.[6]
Reaction conditions favor N-alkylation. - Lower reaction temperature: N-alkylation may be more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still allows for O-methylation can help improve selectivity.- Slow addition of the methylating agent: Adding the methylating agent dropwise to the solution of the alkoxide can help to maintain a low concentration of the electrophile, potentially favoring reaction at the more nucleophilic oxygen.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Steps
Presence of unreacted starting material and byproducts. - Column chromatography: This is the most effective method for separating the desired product from unreacted benzylmorphine and the polar quaternary ammonium salt byproduct. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) is typically used.- Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Emulsion formation during workup. - If an aqueous workup is performed, emulsions can sometimes form. Adding a small amount of a saturated brine solution can help to break the emulsion.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-O-Methyl-Benzylmorphine

This is a generalized protocol based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Workup and Purification A 1. Dissolve benzylmorphine in anhydrous THF. B 2. Add NaH portion-wise at 0 °C under inert atmosphere. A->B C 3. Stir for 30-60 min at 0 °C. B->C D 4. Add methyl iodide dropwise at 0 °C. C->D E 5. Allow the reaction to warm to room temperature and stir for 12-24h. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench reaction with water or methanol. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for the synthesis of 6-O-methyl-benzylmorphine.

Detailed Steps:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzylmorphine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 1.1-1.5 equivalents, as a 60% dispersion in mineral oil) portion-wise.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30-60 minutes to allow for the complete formation of the alkoxide.

  • Methylation: Slowly add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or methanol to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 6-O-methyl-benzylmorphine.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data based on typical Williamson ether synthesis reactions. Actual yields and reaction times will vary depending on the specific conditions and scale of the experiment.

ParameterValue
Typical Yield 40-70%
Reaction Time 12-24 hours
Molar Ratio (Benzylmorphine:Base:MeI) 1 : 1.2 : 1.2
Reaction Temperature 0 °C to Room Temperature

Signaling Pathways and Logical Relationships

The primary challenge in this synthesis is achieving chemoselectivity, specifically O-methylation over N-methylation. The following diagram illustrates the competing reaction pathways.

G cluster_0 Desired Pathway cluster_1 Side Reaction start Benzylmorphine + Base + CH3I O_deprotonation C6-OH Deprotonation start->O_deprotonation Favored by sterically accessible -OH N_methylation N-Methylation (SN2) start->N_methylation Competing reaction O_methylation O-Methylation (SN2) O_deprotonation->O_methylation product 6-O-Methyl-benzylmorphine O_methylation->product byproduct Quaternary Ammonium Salt N_methylation->byproduct

Caption: Competing O-methylation and N-methylation pathways.

References

Technical Support Center: O-Methylation of Benzylmorphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the O-methylation of benzylmorphine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the O-methylation of benzylmorphine, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product (3-O-Benzyl-6-O-methylmorphine) - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient methylation reagent.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. - Temperature Control: Maintain the recommended reaction temperature. For methylation of morphine to codeine, a comparable reaction, temperatures are often kept moderate to avoid degradation.[1] - Reagent Quality: Use fresh, high-quality methylating agents (e.g., dimethyl sulfate, methyl iodide). - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of a Major Byproduct with a Higher Polarity - N-methylation: The tertiary amine of the morphine scaffold is nucleophilic and can react with the methylating agent to form a quaternary ammonium salt. This is a common side reaction in the methylation of morphine alkaloids.[1]- Choice of Methylating Agent: Consider using a bulkier or less reactive methylating agent. Alternatively, phase-transfer catalysts can sometimes improve selectivity. - Control Stoichiometry: Use a minimal excess of the methylating agent. - Purification: The quaternary salt is highly polar and can typically be separated from the desired product by column chromatography or crystallization.
Presence of an Unexpected, Less Polar Byproduct - Benzyldihydromorphine formation: If a reductive workup or certain catalysts are used, the double bond in the morphine ring system can be reduced. Benzyldihydromorphine was a clinically used compound, indicating its relative stability.[2]- Avoid Reductive Conditions: Ensure that the workup conditions are not reductive. - Catalyst Selection: If a catalyst is used, ensure it is not one that promotes hydrogenation under the reaction conditions. - Purification: This less polar byproduct can be separated by chromatography.
Difficulty in Product Purification - Presence of multiple byproducts. - Co-elution of product and impurities during chromatography.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. - Derivative Formation: In some cases, converting the product to a salt (e.g., hydrochloride) can facilitate purification through crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the O-methylation of benzylmorphine?

A1: The most prevalent side reaction is the N-methylation of the tertiary amine at the N-17 position, leading to the formation of a benzylmorphine quaternary ammonium salt.[1] This occurs because the nitrogen atom is a competing nucleophile for the methylating agent.

Q2: How can I minimize the formation of the N-methylated quaternary salt?

A2: To minimize this side reaction, you can:

  • Use a stoichiometric amount or only a slight excess of the methylating agent.

  • Employ a less reactive methylating agent.

  • Optimize the reaction temperature and time to favor O-methylation.

  • Consider using a solid-phase methylation resin, which has been shown to give high yields of O-methylated product in the analogous synthesis of codeine from morphine.[3]

Q3: Is it possible for the benzyl protecting group to be cleaved during the reaction?

A3: While less common under standard O-methylation conditions, aggressive reagents or prolonged reaction times at elevated temperatures could potentially lead to the cleavage of the benzyl ether. It is important to monitor the reaction and use the mildest effective conditions.

Q4: Can benzyldihydromorphine be formed as a byproduct?

A4: The formation of benzyldihydromorphine would require reduction of the 7,8-double bond. This is not a typical side reaction of O-methylation itself but could occur if the reaction or workup conditions involve a source of hydrogen and a catalyst capable of hydrogenation.

Q5: What are some alternative, "greener" methylating agents I can use?

A5: Dimethyl carbonate (DMC) is considered a more environmentally friendly alternative to dimethyl sulfate and methyl iodide.[4] However, reactions with DMC often require higher temperatures and the use of a base.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the intended reaction, a significant side reaction, and a general troubleshooting workflow.

O_Methylation_Reaction Benzylmorphine Benzylmorphine DesiredProduct 3-O-Benzyl-6-O-methylmorphine (Desired Product) Benzylmorphine->DesiredProduct O-methylation MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄)

Caption: Intended O-methylation of benzylmorphine.

N_Methylation_Side_Reaction Benzylmorphine Benzylmorphine QuaternarySalt N-Methyl Benzylmorphine Quaternary Salt (Byproduct) Benzylmorphine->QuaternarySalt N-methylation MethylatingAgent Methylating Agent (e.g., CH₃I)

Caption: N-methylation side reaction forming a quaternary salt.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield of Desired Product Problem->LowYield Yes Byproduct Significant Byproduct Formation Problem->Byproduct Yes Purification Purification Issues Problem->Purification Yes End Successful Synthesis Problem->End No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) LowYield->OptimizeConditions Byproduct->OptimizeConditions ModifyPurification Modify Purification Strategy (Solvents, Method) Purification->ModifyPurification OptimizeConditions->Analysis ModifyPurification->Analysis

Caption: General troubleshooting workflow for O-methylation.

Experimental Protocols

General Protocol for O-Methylation of Morphine to Codeine (Analogous Reaction)

This protocol is for the synthesis of codeine from morphine and serves as a reference due to the structural similarity to benzylmorphine. Researchers should adapt this for their specific substrate and scale.

Materials:

  • Morphine

  • Trimethylanilinium salt-based methylation resin[3]

  • Toluene

  • Dimethyl sulfate (for resin regeneration)

Procedure:

  • Load morphine onto the methylation resin. A loading capacity of 145 mg of morphine per gram of resin has been reported.[3]

  • Add sufficient toluene to cover the loaded resin in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

  • Heat the mixture to reflux and maintain for the required reaction time. The conversion of morphine to codeine has been reported to reach 98% yield.[3]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to recover the resin.

  • The filtrate contains the codeine product. Evaporate the toluene under reduced pressure.

  • The crude product can be purified by standard techniques such as crystallization or column chromatography.

  • The recovered resin can be regenerated by treatment with dimethyl sulfate.[3]

General Protocol for Catalytic Hydrogenation (Potential formation of Dihydro-derivatives)

This is a general procedure for the reduction of a double bond in a morphine alkaloid and can be adapted for the synthesis of benzyldihydromorphine from benzylmorphine.

Materials:

  • Benzylmorphine

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • Dissolve benzylmorphine in ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Connect the flask to a hydrogen source and purge the system with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude benzyldihydromorphine.

  • Purify the product as needed by crystallization or column chromatography.

References

Technical Support Center: Purification of Benzylmorphine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Benzylmorphine is a Schedule I controlled substance in the United States.[1][2] This guide is intended for informational purposes for researchers and drug development professionals in legally authorized contexts only.

The term "benzylmorphine methyl ether" is not a standard chemical name. This guide will focus on the purification of benzylmorphine. If you are working with a different derivative, some of the principles may still apply, but specific protocols may need to be adjusted.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of benzylmorphine?

A1: Common impurities can include unreacted starting materials such as morphine, benzylating agents (e.g., benzyl bromide or benzyl chloride), and byproducts from side reactions. These can also include dibenzylpiperazine, which can form as an impure byproduct during illicit synthesis.[3] Degradation products may also be present if the compound has been stored improperly.

Q2: My purified benzylmorphine has a low melting point. What could be the cause?

A2: A low or broad melting point range is a classic indicator of an impure compound. The presence of residual solvents or any of the impurities mentioned in Q1 can depress the melting point. Benzylmorphine has a reported melting point of 132°C.[1] Further purification steps are likely necessary.

Q3: I am having trouble crystallizing my benzylmorphine. What can I do?

A3: Difficulty with crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent system, or the solution being too dilute. Trying a different solvent or a two-solvent system, ensuring the solution is sufficiently concentrated, and scratching the inside of the flask can sometimes induce crystallization.

Q4: What is the best chromatographic method for purifying benzylmorphine?

A4: Both column chromatography and high-performance liquid chromatography (HPLC) can be effective for purifying benzylmorphine.[4][5] The choice depends on the scale of the purification and the nature of the impurities. For preparative scale, column chromatography is often used. For high-purity analytical or small-scale preparative work, reverse-phase HPLC is a good option.[4][5]

Troubleshooting Guides

Problem 1: Persistent Impurities After Recrystallization

If your benzylmorphine still shows impurities after a single recrystallization, consider the following:

  • Solvent Choice: The chosen solvent may not be optimal for selectively dissolving the impurities or for allowing clean crystallization of the product.

  • Cooling Rate: Cooling the crystallization mixture too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.

Problem 2: Tailing of Spots on Thin-Layer Chromatography (TLC)

Tailing on a TLC plate can indicate several issues:

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking.

  • Inappropriate Solvent System: The mobile phase may not be optimal for the compound, leading to poor separation and tailing.

  • Interaction with Stationary Phase: The basic nitrogen in benzylmorphine can interact strongly with the acidic silica gel of the TLC plate. Adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase can often resolve this issue.

Problem 3: Low Recovery from Column Chromatography

Low recovery of benzylmorphine after column chromatography could be due to:

  • Irreversible Adsorption: Similar to the issue with TLC, the compound may be irreversibly adsorbing to the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a base can help.

  • Improper Eluent Polarity: The eluent may not be polar enough to effectively move the compound down the column. A gradual increase in eluent polarity (gradient elution) can improve recovery.

  • Column Overloading: Exceeding the capacity of the column can lead to poor separation and loss of product.

Data Presentation

Table 1: Physical and Chemical Properties of Benzylmorphine

PropertyValueReference
Molecular FormulaC24H25NO3[1][6]
Molar Mass375.468 g·mol−1[2]
Melting Point132 °C[1]
Solubility in Water400 mg/L[1]
LogP2.51[5]

Table 2: Suggested Solvent Systems for Chromatography

TechniqueStationary PhaseMobile Phase (Example)Notes
TLCSilica Gel 60 F254Dichloromethane:Methanol (95:5) with 0.1% TriethylamineThe addition of a base helps to reduce tailing.
Column ChromatographySilica GelGradient of Ethyl Acetate in HexaneAdjust gradient based on TLC results.
HPLCC18 Reverse PhaseAcetonitrile:Water with 0.1% Phosphoric AcidFor mass spectrometry applications, replace phosphoric acid with formic acid.[4][5]

Experimental Protocols

Protocol 1: Recrystallization of Benzylmorphine

This protocol is a general guideline and may need to be optimized.

  • Dissolution: In a fume hood, dissolve the crude benzylmorphine in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol assumes the use of a standard silica gel column.

  • Column Packing: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude benzylmorphine in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified benzylmorphine.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude Benzylmorphine recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Impure pure_product Pure Benzylmorphine purity_check1->pure_product Pure purity_check2 Purity Check (TLC, HPLC) column_chromatography->purity_check2 purity_check2->column_chromatography Impure purity_check2->pure_product Pure

Caption: A typical workflow for the purification of benzylmorphine.

Troubleshooting_TLC start TLC Plate Shows Tailing check_concentration Is the sample too concentrated? start->check_concentration dilute_sample Dilute the sample and re-spot check_concentration->dilute_sample Yes check_solvent Is the solvent system appropriate? check_concentration->check_solvent No dilute_sample->start adjust_solvent Adjust solvent polarity check_solvent->adjust_solvent No check_base Is there a basic modifier in the eluent? check_solvent->check_base Yes adjust_solvent->start add_base Add 0.1% triethylamine or ammonia check_base->add_base No resolved Tailing Resolved check_base->resolved Yes add_base->start

Caption: A decision tree for troubleshooting tailing on a TLC plate.

References

Technical Support Center: Overcoming Solubility Challenges with Benzylmorphine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with benzylmorphine and its derivatives. While "benzylmorphine methyl ether" is not a widely documented compound, the principles and techniques outlined here are applicable to many poorly soluble opioid alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why is my benzylmorphine derivative exhibiting poor solubility in aqueous solutions?

A1: Benzylmorphine and its derivatives are often large, complex organic molecules with significant hydrophobic regions. Their molecular structure, characterized by multiple aromatic rings, can lead to strong intermolecular forces in the solid state (high lattice energy) and unfavorable interactions with water molecules, resulting in low aqueous solubility. Factors such as the presence of a bulky, non-polar benzyl group contribute to this hydrophobicity.

Q2: What are the initial steps I should take when encountering a solubility problem?

A2: Start with a systematic approach to identify the optimal solvent system. Begin with small-scale solubility tests in a range of pharmaceutically acceptable solvents. It is also crucial to characterize the solid-state properties of your compound, such as its crystalline form (polymorphism), as this can significantly impact solubility. A preliminary pH-solubility profile can also provide valuable insights into whether the compound's solubility is dependent on the pH of the medium.

Q3: Can the salt form of my compound improve its solubility?

A3: Yes, forming a salt of a basic compound like a benzylmorphine derivative is a common and effective strategy to enhance aqueous solubility. The ionized form of the molecule is generally more polar and, therefore, more readily solvated by water. Common salt forms include hydrochloride, sulfate, and tartrate salts. The choice of the counter-ion can influence the final solubility and stability of the compound.

Troubleshooting Guides & Experimental Protocols

Guide 1: pH Adjustment for Solubility Enhancement

Many opioid alkaloids are weak bases and their solubility can be significantly increased by lowering the pH of the solution. This protocol outlines the steps to determine the pH-solubility profile of your compound.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and citrate buffers).

  • Sample Preparation: Add an excess amount of the benzylmorphine derivative to a fixed volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH value to generate a pH-solubility profile.

Table 1: Example pH-Solubility Profile for a Hypothetical Benzylmorphine Derivative

pHSolubility (mg/mL)
2.015.2
4.08.5
6.01.2
7.40.1
8.0< 0.05
10.0< 0.01
Guide 2: Utilizing Co-solvents to Improve Solubility

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.

Experimental Protocol: Co-solvent Solubility Screen

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Determine the solubility of the benzylmorphine derivative in each co-solvent mixture using the equilibration method described in the pH-solubility profiling protocol.

  • Data Comparison: Compare the solubility values across the different co-solvents and concentrations to identify the most effective system.

Table 2: Example Co-solvent Effects on Solubility of a Hypothetical Benzylmorphine Derivative

Co-solventConcentration (v/v)Solubility (mg/mL)
None (Water)0%0.1
Ethanol20%2.5
Propylene Glycol20%4.8
PEG 40020%7.1

Visualizations

Solubility_Troubleshooting_Workflow A Poorly Soluble Benzylmorphine Derivative B Characterize Solid State (e.g., Polymorphism) A->B C Initial Solubility Screen (Aqueous Buffers) B->C D Is solubility pH-dependent? C->D E Optimize pH and consider salt formation D->E  Yes F Co-solvent Screening (e.g., Ethanol, PEG 400) D->F  No H Solubilization Achieved E->H G Complexation Strategy (e.g., Cyclodextrins) F->G G->H

Caption: A workflow for troubleshooting poor solubility of benzylmorphine derivatives.

Cyclodextrin_Complexation cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Benzylmorphine Derivative (Hydrophobic) Drug->Complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Technical Support Center: Stabilizing Benzylmorphine Methyl Ether in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylmorphine methyl ether in solution. The information is designed to help you anticipate and address common stability challenges during your experiments.

Disclaimer: "this compound" is not a standard chemical name and may refer to various molecular structures. This guide assumes the user is working with a molecule containing both a morphine-like core and a benzyl ether linkage. The stability of such a compound will be influenced by the chemical properties of both of these structural features.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of a compound with a benzylmorphine-like structure in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact stability. Morphine and related compounds are known to be more susceptible to degradation at higher pH levels[1].

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation[1].

  • Light: Exposure to light, particularly UV light, can accelerate degradation processes[1][2].

  • Temperature: Higher temperatures generally increase the rate of chemical degradation. Conversely, storage at lower temperatures can help to preserve the compound's integrity[3].

  • Solvent: The choice of solvent can affect stability. Protic solvents, for instance, may participate in hydrolysis reactions if ester or other labile functional groups are present.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structures of morphine and benzyl ethers, two main degradation pathways are likely:

  • Degradation of the Morphine Core: The morphine scaffold is susceptible to oxidation. The primary degradation products of morphine in aqueous solutions are pseudomorphine and morphine-N-oxide[1].

  • Cleavage of the Benzyl Ether Linkage: Benzyl ethers can be cleaved under certain conditions. Strong acidic conditions can lead to the cleavage of the ether bond[4]. Catalytic hydrogenation is another common method for cleaving benzyl ethers, which is relevant if such reagents are used in subsequent experimental steps[4].

Below is a diagram illustrating the potential degradation pathways.

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products A Benzylmorphine Methyl Ether B Oxidation of Morphine Core A->B  O2, high pH C Cleavage of Benzyl Ether A->C  Strong Acid or  Catalytic Hydrogenation D Pseudomorphine-like Products B->D E Morphine-N-oxide-like Products B->E F Morphine-like Core + Benzyl Alcohol/Toluene C->F

Potential degradation pathways for a benzylmorphine-like compound.

Q3: How can I improve the stability of my this compound solution?

A3: To enhance the stability of your solution, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a stable range, likely acidic to neutral, by using a suitable buffer system.

  • Use of Antioxidants: For solutions prone to oxidation, the addition of an antioxidant like sodium metabisulfite can be effective[2].

  • Degassing Solvents: To minimize oxidative degradation, use solvents that have been degassed to remove dissolved oxygen.

  • Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation[2].

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics[3].

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of the compound.1. Verify the pH of the solution and adjust with a buffer if necessary.2. Protect the solution from light by using amber vials or covering the container.3. Store the solution at a lower temperature.4. Prepare fresh solutions more frequently.
Appearance of new peaks in HPLC or other analytical methods. Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products.[5][6]2. Based on the identity of the degradation products, implement targeted stabilization strategies (e.g., add antioxidants if oxidation is observed).
Precipitation in the solution. Poor solubility or degradation leading to insoluble products.1. Ensure the concentration is within the solubility limits for the chosen solvent.2. If storing at low temperatures, confirm that the compound does not precipitate. Morphine solutions are preferably stored at room temperature to avoid this[1].3. Filter the solution if necessary, but investigate the cause of precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines the steps to prepare a solution with enhanced stability.

Materials:

  • This compound

  • High-purity solvent (e.g., water, ethanol, or a suitable buffer)

  • Antioxidant (e.g., sodium metabisulfite) - optional

  • pH meter and buffers for calibration

  • Amber volumetric flasks and vials

  • Inert gas (nitrogen or argon) - optional

Procedure:

  • Solvent Preparation: If an aqueous solution is being prepared, use high-purity, deionized water. If oxidation is a concern, degas the solvent by sparging with an inert gas for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the compound to an amber volumetric flask. Add a portion of the solvent and gently swirl to dissolve the compound completely.

  • pH Adjustment (for aqueous solutions): If necessary, adjust the pH of the solution to a predetermined optimal level using a suitable buffer.

  • Antioxidant Addition (optional): If using an antioxidant, add the appropriate amount to the solution and ensure it is fully dissolved.

  • Final Volume: Add the solvent to the mark on the volumetric flask.

  • Storage: Transfer the solution to amber vials, purge the headspace with an inert gas if necessary, and store at the recommended temperature, protected from light.

Protocol 2: Monitoring Solution Stability with HPLC

This protocol provides a general workflow for assessing the stability of your solution over time.

Workflow Diagram:

A Prepare Solution B Store under Test Conditions (e.g., Temp, Light) A->B C Take Aliquot at Time Points (t=0, t=1, t=2...) B->C D Analyze by HPLC C->D E Quantify Parent Compound and Degradation Products D->E F Plot Concentration vs. Time E->F

Workflow for a typical stability study.

Procedure:

  • Method Development: Develop and validate an HPLC method that can separate the parent compound from potential degradation products.

  • Initial Analysis (t=0): Immediately after preparing the solution, analyze an aliquot to determine the initial concentration of this compound. This serves as the baseline.

  • Storage: Store the bulk solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 30 days), withdraw an aliquot of the solution and analyze it using the same HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the parent compound remaining at each time point. This data can be used to determine the degradation rate.

By following these guidelines and protocols, researchers can better control the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing GC-MS Parameters for Benzylmorphine Methyl Ether Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of benzylmorphine methyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the initial GC-MS parameters I should consider for this compound analysis?

A1: For initial analysis of this compound, a good starting point can be derived from established methods for other opioid compounds.[1][2][3] Given that this compound is a morphine derivative, parameters used for morphine or codeine analysis are often transferable.[4][5]

Initial GC-MS Parameter Recommendations

ParameterRecommendationRationale & Considerations
GC Column DB-5ms, HP-5ms, or similar non-polar to mid-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)These columns provide good resolution for a wide range of opioid compounds. A DB-200 column could also be considered for enhanced separation.[1][3]
Injector Temperature 250 - 280 °CThis temperature range ensures efficient volatilization of the analyte without causing thermal degradation.[6]
Injection Mode Splitless or Split (e.g., 10:1 or 20:1)Splitless injection is suitable for trace analysis to maximize sensitivity. A split injection may be preferred for higher concentration samples to avoid column overloading.[7]
Carrier Gas HeliumHelium is the most common carrier gas for GC-MS, providing good efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)This flow rate typically provides optimal chromatographic resolution.
Oven Temperature Program Initial: 100-150°C, hold for 1-2 min; Ramp: 10-25°C/min to 280-300°C; Final Hold: 2-5 minA temperature ramp is crucial for separating the analyte from other components in the sample matrix. The final temperature should be high enough to elute the compound in a reasonable time.
MS Source Temperature 230 - 250 °COptimizing the source temperature can improve ionization efficiency and reduce fragmentation.
MS Quadrupole Temperature 150 °CA stable quadrupole temperature is important for reproducible mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural elucidation.[8]
Acquisition Mode Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan mode is used for initial method development and identification. SIM mode offers higher sensitivity and selectivity for quantitation by monitoring characteristic ions.[5][9]

Q2: Is derivatization necessary for the analysis of this compound?

A2: While this compound is less polar than morphine due to the ether linkages, derivatization of any remaining polar functional groups can improve chromatographic peak shape, increase volatility, and enhance sensitivity. The necessity of derivatization depends on the specific analytical goals and the sample matrix. For morphine and related compounds, silylation is a common and effective derivatization technique.[5][9][10][11]

Common Derivatization Reagents for Opioids

Derivatizing ReagentAbbreviationDerivative FormedKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Reacts with hydroxyl and amine groups. Often used with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)A highly reactive silylating agent that is easy to use and can often be performed at room temperature.[9][10]
Propionic Anhydride-Propionyl esterProduces stable derivatives and can be advantageous in avoiding interferences.[9][10][12]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50-100 µL of BSTFA with 1% TMCS and 50-100 µL of a suitable solvent (e.g., ethyl acetate, pyridine).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 20-30 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Q3: What are the expected mass fragmentation patterns for this compound?

A3: The mass spectrum of this compound under electron ionization will exhibit characteristic fragmentation patterns. While a library spectrum for this specific compound may not be readily available, the fragmentation can be predicted based on the structure of related opioid alkaloids.[4][13] Key fragmentation pathways often involve cleavage of the ether bonds, the piperidine ring, and the benzyl group.[13][14]

Predicted Fragmentation Ions for this compound

m/z ValuePossible Fragment Structure
Molecular Ion [M]+Intact molecule
[M - CH3]+Loss of a methyl group
[M - OCH3]+Loss of a methoxy group
[M - C7H7]+Loss of a benzyl radical (tropylium ion at m/z 91 is a strong indicator)
[M - C6H5CH2O]+Loss of a benzyloxy group
Various fragmentsRelated to the morphine backbone

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseRecommended Solution
Active sites in the injector liner or column Deactivate the glass liner or use a liner with built-in deactivation. Condition the GC column according to the manufacturer's instructions.
Incomplete derivatization Optimize the derivatization reaction conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatizing reagent.
Column contamination Bake out the column at a high temperature (within the column's limits). If contamination persists, trim a small portion (10-20 cm) from the injector end of the column.
Injector temperature too low Increase the injector temperature in increments of 10°C, but avoid exceeding the thermal stability limit of the analyte.

Problem: Low Signal Intensity or Poor Sensitivity

Possible CauseRecommended Solution
Suboptimal ionization Clean the MS ion source, repeller, and lenses. Perform a tune of the mass spectrometer.
Analyte degradation Lower the injector temperature. Check for active sites in the GC system.
Inefficient derivatization Re-optimize the derivatization procedure as described above.
Using Full Scan mode for trace analysis Switch to Selected Ion Monitoring (SIM) mode to significantly increase sensitivity by monitoring only the most abundant and characteristic ions of the analyte.

Problem: Inconsistent Retention Times

Possible CauseRecommended Solution
Fluctuations in carrier gas flow Check for leaks in the GC system using an electronic leak detector. Ensure the gas supply is stable.
Oven temperature not stable Verify the oven temperature calibration and ensure the oven fan is functioning correctly.
Column aging Over time, the stationary phase can degrade. Replace the column if performance does not improve after conditioning.

Visual Experimental Workflow

Below is a diagram illustrating the general workflow for GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Inject Sample Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Acquire Data Spectrum Mass Spectrum Interpretation Chromatogram->Spectrum Quantitation Quantitation & Reporting Spectrum->Quantitation

Caption: Workflow for this compound GC-MS Analysis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common GC-MS issues.

Troubleshooting_Tree Start Problem Encountered PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? PeakShape->Sensitivity No ActiveSites Check for Active Sites (Liner, Column) PeakShape->ActiveSites Yes RetentionTime Inconsistent Retention Times? Sensitivity->RetentionTime No CleanSource Clean Ion Source Sensitivity->CleanSource Yes End Consult Instrument Manual or Specialist RetentionTime->End No CheckLeaks Check for Leaks RetentionTime->CheckLeaks Yes OptimizeDeriv Optimize Derivatization ActiveSites->OptimizeDeriv CheckTemp Adjust Injector Temperature OptimizeDeriv->CheckTemp CheckTemp->Sensitivity UseSIM Switch to SIM Mode CleanSource->UseSIM CheckDegradation Investigate Analyte Degradation UseSIM->CheckDegradation CheckDegradation->RetentionTime VerifyOven Verify Oven Temperature CheckLeaks->VerifyOven ConditionColumn Condition or Replace Column VerifyOven->ConditionColumn ConditionColumn->End

Caption: Troubleshooting Decision Tree for GC-MS Analysis.

References

Avoiding degradation of benzylmorphine methyl ether during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of benzylmorphine methyl ether during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific data for this compound is limited, based on its structure—a benzyl ether derivative of morphine—the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the ether linkage to yield benzyl alcohol and morphine. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The morphine moiety is susceptible to oxidation, particularly at the phenolic hydroxyl group (if exposed) and the allylic alcohol.

  • Photodegradation: Like many opioids, exposure to UV light can lead to significant degradation. Morphine and related compounds have been shown to be sensitive to UVB irradiation.[1][2]

Q2: What are the ideal storage conditions for this compound samples and standards?

A2: To minimize degradation, samples and standards should be stored in tightly sealed, amber glass vials to protect from light.[3][4] Storage at low temperatures (-20°C or below) in a dark, inert atmosphere is recommended, especially for long-term storage.[5]

Q3: How can I tell if my sample has degraded?

A3: Degradation can be identified by the appearance of unexpected peaks in your chromatogram, a decrease in the peak area of the parent compound, and changes in the baseline. Comparison with a freshly prepared standard can help confirm degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Symptom Possible Cause Suggested Solution
Loss of Analyte Signal Over Time Sample degradation in the autosampler.Use a cooled autosampler (4°C). Prepare fresh samples and standards daily. Limit the exposure of samples to light.
Appearance of Ghost Peaks Carryover from a previous injection of a degraded sample.Implement a robust needle wash protocol. Inject a blank solvent after a suspect sample to check for carryover.
Broad or Tailing Peaks Interaction of the analyte with active sites on the column.Use a column with end-capping. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[6]
Irreproducible Retention Times Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed.[7] Use a column oven to maintain a constant temperature.[8]
Baseline Noise or Drift Contaminated mobile phase or detector issues.Use HPLC-grade solvents and freshly prepared mobile phase. Purge the detector and ensure the lamp is in good condition.[6]

Quantitative Data on Opioid Stability

Table 1: Photodegradation of Opioids in Solution

CompoundSolventLight SourceDegradation (%)Reference
MorphineMethanolUVBUp to 90%[1]
6-MonoacetylmorphineMethanolUVBUp to 90%[1]
Oxycodone HClWaterUV (254 nm)100% in 50 hours[9]
FentanylFilter PaperUV (similar to sun)Significant in 4 days[10]

Table 2: Stability of Designer Drugs in Whole Blood at Different Temperatures over 14 Days

CompoundStorage TemperatureConcentration ChangeReference
Mephedrone22°CSignificant degradation[5]
BZP-20°C, 4°C, 22°CStable[5]
TFMPP-20°C, 4°C, 22°CStable[5]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. This will be your stock solution.

    • Perform serial dilutions with the mobile phase to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a solid matrix):

    • Accurately weigh the sample containing the analyte.

    • Extract the analyte using a suitable solvent and technique (e.g., sonication, vortexing).

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Method for this compound Analysis (General Method)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water).

    • Initial conditions: 20% acetonitrile.

    • Gradient: Linearly increase to 80% acetonitrile over 10 minutes.

    • Hold: Hold at 80% acetonitrile for 2 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

Visualizations

degradation_pathways BME This compound Hydrolysis Hydrolysis (Acid/Base) BME->Hydrolysis Oxidation Oxidation BME->Oxidation Photodegradation Photodegradation (UV Light) BME->Photodegradation Morphine Morphine Hydrolysis->Morphine BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol OxidizedProducts Oxidized Products Oxidation->OxidizedProducts PhotoProducts Photodegradation Products Photodegradation->PhotoProducts

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation Injection Injection into HPLC StandardPrep->Injection SampleExtraction Sample Extraction Filtration Filtration (0.45 µm) SampleExtraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

troubleshooting_logic Problem Analytical Problem (e.g., Peak Loss) CheckSample Check Sample Stability (Fresh vs. Old) Problem->CheckSample CheckMethod Review Method Parameters (Mobile Phase, Temp) Problem->CheckMethod CheckSystem Inspect HPLC System (Leaks, Column) Problem->CheckSystem Degradation Degradation Confirmed CheckSample->Degradation Difference Found MethodIssue Method Issue Identified CheckMethod->MethodIssue Parameter Incorrect SystemFault System Fault Found CheckSystem->SystemFault Fault Detected

Caption: Logical troubleshooting workflow.

References

Validation & Comparative

A Comparative Pharmacological Guide: Benzylmorphine and Codeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of benzylmorphine and codeine, two structurally related opioid analgesics. While both are recognized for their therapeutic applications in pain management, their distinct pharmacological profiles warrant a comprehensive evaluation for research and drug development purposes. This document summarizes their mechanisms of action, receptor binding affinities, metabolic pathways, and provides an overview of relevant experimental protocols.

Mechanism of Action

Both benzylmorphine and codeine are opioids that exert their analgesic effects primarily through the activation of μ-opioid receptors (MOR) in the central nervous system (CNS). However, their direct interactions with these receptors differ significantly.

Codeine is a prodrug, meaning it has a low affinity for the μ-opioid receptor itself and must be metabolized in the liver to its active form, morphine, to produce significant analgesia.[1][2] This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP2D6.[3] The resulting morphine is a potent agonist at the μ-opioid receptor.

Benzylmorphine , also known as peronine, is the benzyl ether of morphine.[4] While its metabolic fate is described as being similar to codeine, it is suggested to have its own intrinsic, albeit moderate, analgesic activity before metabolism.[4] It is also metabolized to morphine, which then contributes significantly to its overall analgesic effect.

Signaling Pathway of μ-Opioid Receptor Activation

The activation of the μ-opioid receptor by morphine (the active metabolite of both codeine and benzylmorphine) initiates a cascade of intracellular events leading to analgesia. A simplified representation of this G-protein coupled receptor (GPCR) signaling pathway is provided below.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Reduces conversion of ATP to ATP ATP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Leads to

Caption: Simplified signaling pathway of μ-opioid receptor activation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for benzylmorphine and codeine. It is important to note that detailed pharmacological data for benzylmorphine is limited in the public domain.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Benzylmorphine Data not availableData not availableData not available
Codeine > 100[1][2]Data not availableData not available
Morphine (Active Metabolite) 1.2[5]Data not availableData not available

Note: A higher Ki value indicates lower binding affinity.

Table 2: Pharmacokinetic Parameters
ParameterBenzylmorphineCodeine
Bioavailability Data not available~90% (oral)
Metabolism Hepatic; stated to be similar to codeine[4]Hepatic; primarily CYP2D6 (to morphine) and CYP3A4 (to norcodeine)[3]
Active Metabolites MorphineMorphine, Codeine-6-glucuronide
Elimination Half-life Data not available2.5 - 3 hours
Excretion Data not availablePrimarily renal

Metabolism

The metabolic pathways of codeine are well-characterized. Benzylmorphine is reported to follow a similar metabolic fate.[4]

Codeine Metabolism:

  • O-demethylation (via CYP2D6): Approximately 5-10% of codeine is converted to morphine, which is responsible for the majority of its analgesic effect.[3]

  • N-demethylation (via CYP3A4): Around 10-15% of codeine is metabolized to norcodeine.[3]

  • Glucuronidation (via UGT2B7): A significant portion (50-70%) is converted to codeine-6-glucuronide.[3]

Benzylmorphine Metabolism:

While specific percentages are not available, it is understood that benzylmorphine undergoes debenzylation to form morphine, analogous to the O-demethylation of codeine. This process is likely mediated by cytochrome P450 enzymes.

cluster_0 Codeine Metabolism cluster_1 Presumed Benzylmorphine Metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) C6G Codeine-6-glucuronide Codeine->C6G UGT2B7 (Glucuronidation) Benzylmorphine Benzylmorphine Morphine_B Morphine Benzylmorphine->Morphine_B CYP450 (Presumed) (Debenzylation) Other_Metabolites Other Metabolites Benzylmorphine->Other_Metabolites Other Pathways

Caption: Metabolic pathways of codeine and presumed pathway for benzylmorphine.

Comparative Analgesic Potency

Direct, quantitative comparative studies are scarce. However, historical data suggests that benzylmorphine has an analgesic potency that is approximately 90% that of codeine.[4] It is important to recognize that the analgesic efficacy of both compounds is significantly influenced by an individual's CYP2D6 metabolic activity, which governs the rate of conversion to morphine.[6]

Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacological assessment of opioid analgesics. Specific parameters may vary between studies.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to assess the central analgesic activity of a compound.

Methodology:

  • Animal Model: Typically mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of hind paws, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (e.g., benzylmorphine or codeine) or vehicle is administered, and the latency is measured at predetermined time intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Latency Acclimatize->Baseline Administer Administer Compound/Vehicle Baseline->Administer Test Measure Latency at Time Intervals Administer->Test Test->Test Repeat at intervals End End Test->End

Caption: Experimental workflow for the hot plate test.

In Vitro Receptor Binding Assay

This assay determines the binding affinity of a compound to specific opioid receptors.

Methodology:

  • Preparation of Receptor Source: Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue homogenates) are prepared.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-DAMGO for MOR) is used.

  • Competitive Binding:

    • The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., benzylmorphine or codeine).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

  • Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

Both benzylmorphine and codeine serve as valuable tools in opioid research. Codeine's pharmacology is well-established, serving as a benchmark for a prodrug-based analgesic. Benzylmorphine, while less studied, presents an interesting structural analog with a reported potency comparable to codeine. The significant gap in quantitative pharmacological data for benzylmorphine highlights an area for future research, particularly in direct comparative studies with codeine to elucidate its receptor binding profile, metabolic fate, and full analgesic and side-effect profile. Such studies would be invaluable for a more complete understanding of its potential in drug development.

References

A Comparative Analysis of Benzylmorphine and Ethylmorphine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the pharmacological and pharmacokinetic properties of two semi-synthetic opioid analgesics: benzylmorphine and ethylmorphine. The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.

Introduction and Chemical Structures

Both benzylmorphine and ethylmorphine are ether derivatives of morphine, belonging to the phenanthrene class of opioids. They are structurally similar to codeine (methylmorphine) and have been used for their analgesic and antitussive properties.[1][2][3] Ethylmorphine is the 3-ethyl ether of morphine, while benzylmorphine is the 3-benzyl ether of morphine.[2][3] This structural difference in the ether linkage at the 3-position of the morphine molecule influences their pharmacological and pharmacokinetic profiles.

Table 1: Chemical and Physical Properties

PropertyBenzylmorphineEthylmorphine
IUPAC Name (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol7,8-didehydro-4,5-α-epoxy-3-ethoxy-17-methylmorphinan-6-α-ol
Chemical Formula C₂₄H₂₅NO₃C₁₉H₂₃NO₃
Molecular Weight 375.46 g/mol 313.40 g/mol
Structure Benzylmorphine StructureEthylmorphine Structure

Sources:[2][3]

Pharmacodynamics: Receptor Binding and Analgesic Potency

The primary mechanism of action for both benzylmorphine and ethylmorphine involves their interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the main target for most opioid analgesics.[4]

Table 2: Pharmacodynamic Properties

ParameterBenzylmorphineEthylmorphine
Primary Target Mu-opioid receptor (MOR)Mu-opioid receptor (MOR)
Mu-Opioid Receptor Affinity (Ki) Data not readily availableKi value is higher than codeine and morphine[4][5]
Analgesic Potency Approximately 90% as potent as codeine[3]Slightly more potent than codeine[4][5]

Receptor Binding Affinity: A study examining the binding affinity of various opioids to the mu-receptor in rat brain homogenates found that the affinity decreased with increasing length of the alkyl group at the 3-position.[4][5] This suggests that ethylmorphine has a lower binding affinity (higher Ki value) for the mu-opioid receptor compared to codeine and morphine.[4][5] Specific Ki values for benzylmorphine are not readily available in the literature, making a direct comparison difficult.

Analgesic Potency: Benzylmorphine is reported to be approximately 90% as potent as codeine.[3] Ethylmorphine is considered to be slightly more potent than codeine.[4][5] The analgesic effects of both compounds are largely attributed to their metabolism to morphine.

Pharmacokinetics: Metabolism and Elimination

The metabolism of both benzylmorphine and ethylmorphine is a critical determinant of their analgesic activity.

Table 3: Pharmacokinetic Properties

ParameterBenzylmorphineEthylmorphine
Metabolism Similar to codeine, likely via CYP2D6 to morphine[3]Metabolized by CYP2D6 to morphine.[4]
Active Metabolite MorphineMorphine
Elimination Half-life (t½) Data not readily available~2 hours
Bioavailability Data not readily availableGood oral bioavailability

Metabolism: Ethylmorphine is a well-established prodrug that undergoes O-deethylation by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver to form morphine, which is a more potent opioid agonist.[4] The metabolic fate of benzylmorphine is stated to be similar to that of codeine, which is also metabolized by CYP2D6 to morphine.[3] Therefore, it is highly probable that benzylmorphine also undergoes O-debenzylation via CYP2D6 to produce morphine.

The efficiency of this metabolic conversion is dependent on an individual's CYP2D6 genotype, leading to variability in the analgesic response.

cluster_0 Benzylmorphine Metabolism cluster_1 Ethylmorphine Metabolism Benzylmorphine Benzylmorphine Morphine_B Morphine Benzylmorphine->Morphine_B CYP2D6 (O-debenzylation) Ethylmorphine Ethylmorphine Morphine_E Morphine Ethylmorphine->Morphine_E CYP2D6 (O-deethylation)

Caption: Metabolic conversion to morphine.

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor) are prepared from cultured cells or animal brain tissue.

  • Radioligand Binding: The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the unlabeled test compound (benzylmorphine or ethylmorphine).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6][7]

A Prepare Receptor Membranes B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Receptor binding assay workflow.
In Vivo Analgesia Assays

Objective: To assess the central analgesic activity of a compound by measuring the response latency to a thermal stimulus.[8][9][10]

Methodology:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: A mouse or rat is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking, jumping) is observed is recorded as the latency time.

  • Drug Administration: The test compound (benzylmorphine or ethylmorphine) or a vehicle control is administered to the animals at various doses and at a specified time before the test.

  • Data Analysis: An increase in the latency time compared to the control group indicates an analgesic effect. The dose that produces a 50% maximal possible effect (ED50) can be calculated.[11][12]

Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[13][14][15][16]

Methodology:

  • Apparatus: A tail-flick meter that focuses a beam of radiant heat onto the animal's tail.

  • Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is automatically recorded.

  • Drug Administration: The test compound or a vehicle control is administered prior to the test.

  • Data Analysis: A prolongation of the tail-flick latency indicates analgesia. The ED50 can be determined to quantify the analgesic potency.[12]

cluster_0 In Vivo Analgesia Testing A Administer Test Compound or Vehicle B Hot Plate Test A->B C Tail-Flick Test A->C D Measure Response Latency B->D C->D E Calculate ED50 D->E

Caption: In vivo analgesia experimental workflow.

Conclusion

Benzylmorphine and ethylmorphine are closely related semi-synthetic opioids that primarily exert their analgesic effects through their active metabolite, morphine. Ethylmorphine is slightly more potent than codeine, while benzylmorphine's potency is reported to be slightly less than that of codeine. The analgesic efficacy of both compounds is highly dependent on the metabolic activity of the CYP2D6 enzyme.

A significant gap in the publicly available data for benzylmorphine, particularly regarding its receptor binding affinity and detailed pharmacokinetic profile, limits a direct and comprehensive quantitative comparison with ethylmorphine. Further research would be beneficial to fully characterize the pharmacological properties of benzylmorphine and to better understand the structure-activity relationships among the 3-ether derivatives of morphine.

References

Validating the Analgesic Effects of Benzylmorphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic effects of benzylmorphine, a semi-synthetic opioid derivative, in relation to the well-established opioids, morphine and codeine. Due to the limited availability of direct comparative quantitative data for benzylmorphine in recent scientific literature, this document focuses on presenting available qualitative comparisons, outlining standard experimental protocols for analgesic assessment, and detailing the underlying signaling pathways.

Introduction to Benzylmorphine

Benzylmorphine, the benzyl ether of morphine, is a semi-synthetic opioid that has been historically used for its analgesic and antitussive properties.[1] It is structurally similar to codeine (the methyl ether of morphine) and is reported to have an analgesic potency approximately 90% that of codeine.[1] Like other opioids, its mechanism of action is primarily mediated through the activation of opioid receptors in the central nervous system.

Comparative Analgesic Potency

CompoundChemical ClassRelative Analgesic Potency (Oral)
Morphine Phenanthrene AlkaloidStandard (1x)
Codeine Phenanthrene AlkaloidApproximately 1/10th that of Morphine[2]
Benzylmorphine Semi-synthetic MorphinanApproximately 90% that of Codeine[1]

Note: This table is based on historical and qualitative data and should be interpreted with caution. The effective dose (ED50) for each compound can vary significantly based on the route of administration, the specific pain model used, and the species being tested.

Opioid Receptor Signaling Pathway

The analgesic effects of benzylmorphine, morphine, and codeine are primarily mediated by their interaction with μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs). The binding of these opioids to MORs initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Opioid Signaling Pathway Opioid Opioid Agonist (e.g., Benzylmorphine) MOR μ-Opioid Receptor (GPCR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibition K_channel GIRK Channels (K+ Channels) G_protein->K_channel cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuron Neuron Ca_channel->Neuron Reduced Neurotransmitter Release K_channel->Neuron Hyperpolarization Analgesia Analgesia Neuron->Analgesia Reduced Nociceptive Transmission

Caption: Opioid agonist binding to the μ-opioid receptor.

Experimental Protocols for Assessing Analgesic Effects

The following are detailed methodologies for two standard preclinical assays used to evaluate the analgesic properties of opioid compounds.

Hot-Plate Test

The hot-plate test is a widely used method to assess the thermal pain threshold in animals.

Objective: To measure the latency of a thermal-induced pain response.

Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface.

Procedure:

  • Acclimation: Animals (typically mice or rats) are acclimated to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each animal is placed on the hot-plate surface, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are administered the test compound (e.g., benzylmorphine, morphine, codeine) or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the animals are again placed on the hot-plate, and the response latency is recorded.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can then be determined from the dose-response curve.

Tail-Flick Test

The tail-flick test is another common method for evaluating the analgesic effects of drugs against a thermal stimulus.

Objective: To measure the latency of the tail-flick reflex in response to a heat stimulus.

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Acclimation and Restraint: Animals are gently restrained, often in a specialized holder, allowing the tail to be exposed. They are allowed to acclimate to the restraint for a short period.

  • Baseline Latency: The heat source is focused on a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat is automatically recorded. Several baseline measurements are typically taken and averaged. A cut-off time is also employed to prevent tissue injury.

  • Drug Administration: The test compounds or vehicle are administered as described for the hot-plate test.

  • Post-Treatment Latency: The tail-flick latency is measured at various time intervals after drug administration.

  • Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline. The %MPE and ED50 can be calculated in a similar manner to the hot-plate test.

Experimental Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Measure Baseline Pain Response Acclimation->Baseline Drug_Admin Administer Test Compound (Benzylmorphine, Morphine, Codeine) or Vehicle Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Pain Response at Multiple Time Points Drug_Admin->Post_Treatment Data_Analysis Data Analysis (%MPE, ED50) Post_Treatment->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for preclinical analgesic assays.

Conclusion

While benzylmorphine is historically noted as an analgesic with potency comparable to codeine, a comprehensive validation of its effects necessitates direct, quantitative, and comparative studies with standard opioids like morphine. The experimental protocols and the understanding of the underlying signaling pathways described in this guide provide a framework for conducting such validation studies. Future research focusing on generating robust dose-response data for benzylmorphine in standardized analgesic models is crucial for accurately positioning it within the current landscape of opioid analgesics.

References

Unmasking False Positives: A Comparative Guide to Benzylmorphine Methyl Ether Cross-Reactivity in Opiate Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals often rely on immunoassays for rapid screening of opiates. However, the potential for cross-reactivity with structurally similar compounds, such as benzylmorphine methyl ether (commonly known as codeine), can lead to false-positive results, necessitating confirmatory testing and potentially delaying accurate clinical interpretation. This guide provides a comprehensive comparison of the cross-reactivity of this compound in several commercially available opiate immunoassays, supported by experimental data and detailed methodologies.

The Challenge of Cross-Reactivity

Opiate immunoassays are designed to detect morphine, the primary metabolite of heroin. However, the antibodies used in these assays can also recognize other opioid molecules that share a similar chemical structure. This compound, a widely prescribed analgesic, is a significant potential cross-reactant. The degree of this cross-reactivity varies considerably among different immunoassays, impacting the reliability of initial screening results. Understanding these differences is crucial for selecting the appropriate assay and for the correct interpretation of screening data.

Comparative Analysis of Cross-Reactivity

The following tables summarize the cross-reactivity of this compound and other common opioids in several widely used commercial opiate immunoassays. The data is compiled from manufacturer's package inserts and presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff calibrator (morphine).

Table 1: Cross-Reactivity in Siemens Healthineers EMIT® II Plus Opiate Assay

CompoundConcentration for Positive Result at 300 ng/mL Cutoff (ng/mL)Percent Cross-Reactivity (relative to Morphine)
Morphine300100%
Codeine 300 100%
Hydrocodone1,00030%
Hydromorphone50060%
Oxycodone>100,000<0.3%
Oxymorphone>100,000<0.3%
Heroin300100%
6-Acetylmorphine300100%

Table 2: Cross-Reactivity in Roche Diagnostics Opiates II (OPI II) Assay

CompoundConcentration for Positive Result at 300 ng/mL Cutoff (ng/mL)Percent Cross-Reactivity (relative to Morphine)
Morphine300100%
Codeine 200 150%
Hydrocodone80037.5%
Hydromorphone40075%
Oxycodone10,0003%
Oxymorphone20,0001.5%
Heroin40075%
6-Acetylmorphine300100%

Table 3: Cross-Reactivity in Thermo Fisher Scientific DRI® Opiate Assay

CompoundConcentration for Positive Result at 300 ng/mL Cutoff (ng/mL)Percent Cross-Reactivity (relative to Morphine)
Morphine300100%
Codeine 200 150%
Hydrocodone40075%
Hydromorphone300100%
Oxycodone3,00010%
Oxymorphone7,5004%
Heroin300100%
6-Acetylmorphine300100%

Table 4: Cross-Reactivity in Thermo Fisher Scientific CEDIA® Opiate Assay

CompoundConcentration for Positive Result at 300 ng/mL Cutoff (ng/mL)Percent Cross-Reactivity (relative to Morphine)
Morphine300100%
Codeine 400 75%
Hydrocodone1,50020%
Hydromorphone80037.5%
Oxycodone>10,000<3%
Oxymorphone>10,000<3%
Heroin60050%
6-Acetylmorphine300100%

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol based on common industry practices.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the assay's cutoff calibrator.

Materials:

  • The opiate immunoassay kit (including reagents, calibrators, and controls)

  • Drug-free human urine

  • Certified reference standards of the test compounds (e.g., codeine, hydrocodone, etc.)

  • Precision pipettes and laboratory glassware

  • A validated clinical chemistry analyzer

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of each test compound in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Urine Samples: Serially dilute the stock solutions with drug-free human urine to create a range of concentrations for each test compound.

  • Assay Procedure:

    • Calibrate the clinical chemistry analyzer using the opiate immunoassay calibrators according to the manufacturer's instructions.

    • Run the assay controls to ensure the system is performing within specified limits.

    • Analyze the series of spiked urine samples for each test compound.

  • Data Analysis:

    • For each test compound, determine the concentration that produces a response equal to the 300 ng/mL morphine cutoff calibrator. This can be done by interpolation from a dose-response curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Morphine Calibrator / Concentration of Cross-Reactant at Cutoff Response) x 100

Visualizing the Mechanism: Competitive Immunoassay

The majority of opiate screening immunoassays are based on the competitive binding principle. In this format, the drug present in the urine sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the drug in the sample.

Competitive_Immunoassay cluster_reaction Competitive Binding Drug Drug (e.g., Codeine) Bound_Complex_1 Antibody-Drug Complex Drug->Bound_Complex_1 Binds to Labeled_Drug Labeled Drug (Enzyme Conjugate) Bound_Complex_2 Antibody-Labeled Drug Complex (Signal Generating) Labeled_Drug->Bound_Complex_2 Binds to Antibody Antibody Antibody->Bound_Complex_1 Antibody->Bound_Complex_2

Caption: Competitive immunoassay principle.

Logical Workflow for Cross-Reactivity Assessment

The process of assessing cross-reactivity and its implications for drug screening follows a logical workflow, from initial testing to confirmatory analysis.

Cross_Reactivity_Workflow Urine_Sample Urine Sample Collected Immunoassay Initial Immunoassay Screen Urine_Sample->Immunoassay Presumptive_Positive Presumptive Positive Result Immunoassay->Presumptive_Positive Above Cutoff Negative Negative Result Immunoassay->Negative Below Cutoff Confirmatory_Testing Confirmatory Testing (GC-MS/LC-MS) Presumptive_Positive->Confirmatory_Testing Report_Negative Report as Negative Negative->Report_Negative True_Positive True Positive (Target Analyte Present) Confirmatory_Testing->True_Positive Target Detected False_Positive False Positive (Cross-Reactant Present) Confirmatory_Testing->False_Positive Cross-Reactant Detected Report_Positive Report as Positive (with analyte identification) True_Positive->Report_Positive False_Positive->Report_Positive

A Comparative Analysis of the Metabolic Stability of Benzylmorphine and its Methyl Ether (Codeine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of two opioid compounds: benzylmorphine and its corresponding methyl ether, codeine. Understanding the metabolic fate of these molecules is crucial for drug development, as it directly impacts their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This comparison is based on available experimental data and established metabolic pathways.

Executive Summary

Benzylmorphine and codeine are structurally similar opioids that undergo metabolism primarily in the liver. Codeine, the methyl ether of morphine, has been extensively studied, revealing two major metabolic pathways: N-demethylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. While it is reported that benzylmorphine follows a similar metabolic fate, with O-debenzylation and N-demethylation being the expected primary routes of metabolism, specific quantitative in vitro data for benzylmorphine is limited in the available scientific literature.

This guide summarizes the known metabolic pathways, presents available quantitative data for codeine, and provides a framework for the experimental determination of these parameters for both compounds.

Data Presentation: A Comparative Overview

The following table summarizes the key metabolic parameters for codeine based on in vitro studies using liver microsomes. Due to the lack of specific experimental data for benzylmorphine, its corresponding values are noted as "Not available." The larger the ether group (benzyl vs. methyl), the more susceptible it may be to enzymatic cleavage, suggesting that benzylmorphine might have a lower metabolic stability compared to codeine. However, without direct experimental data, this remains a hypothesis.

ParameterBenzylmorphineCodeine (Methyl Ether)Reference
Primary Metabolic Pathways O-debenzylation, N-demethylation, Glucuronidation (presumed)O-demethylation, N-demethylation, Glucuronidation[1]
Primary Phase I Enzymes Not DeterminedCYP2D6 (O-demethylation), CYP3A4 (N-demethylation)[1]
Primary Phase II Enzymes Not DeterminedUGT2B7[1]
In Vitro Half-life (t½) Not available~3 hours (in vivo)[2]
Vmax (N-demethylation) Not available5.6 nmol/min/mg protein (rat liver microsomes)[3]
Km (N-demethylation) Not available714 µM (rat liver microsomes)[3]
Vmax (O-demethylation) Not available0.75 nmol/min/mg protein (rat liver microsomes)[3]
Km (O-demethylation) Not available149 µM (rat liver microsomes)[3]

Metabolic Pathways

The metabolic pathways of codeine are well-documented. It is anticipated that benzylmorphine undergoes analogous transformations.

Codeine Metabolism

Codeine is extensively metabolized in the liver. The two primary phase I metabolic pathways are:

  • O-demethylation: A minor but clinically significant pathway mediated by the CYP2D6 enzyme, which converts codeine to its active metabolite, morphine.[1]

  • N-demethylation: A major pathway mediated by the CYP3A4 enzyme, leading to the formation of norcodeine.[1]

Following phase I metabolism, codeine and its metabolites can undergo phase II conjugation, primarily glucuronidation, facilitated by the UGT2B7 enzyme, to form more water-soluble compounds that are readily excreted.[1]

Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation) Codeine_6_Glucuronide Codeine_6_Glucuronide Codeine->Codeine_6_Glucuronide UGT2B7 (Glucuronidation) Benzylmorphine Benzylmorphine Morphine Morphine Benzylmorphine->Morphine CYP Enzyme(s) (O-debenzylation) Norbenzylmorphine Norbenzylmorphine Benzylmorphine->Norbenzylmorphine CYP3A4 (presumed) (N-demethylation) Benzylmorphine_Glucuronide Benzylmorphine_Glucuronide Benzylmorphine->Benzylmorphine_Glucuronide UGT Enzyme(s) (Glucuronidation) cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Microsomes, Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Quench with Solvent E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

References

Head-to-head comparison of benzylmorphine methyl ether and morphine-6-ether

Author: BenchChem Technical Support Team. Date: November 2025

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A detailed guide for researchers and drug development professionals on the pharmacological and structural differences between two semi-synthetic opioid analgesics.

Note on Nomenclature: The compounds "benzylmorphine methyl ether" and "morphine-6-ether" as specified in the topic query are not standard chemical names. This guide interprets the query as a comparison between Benzylmorphine (3-O-benzylmorphine) and Heterocodeine (morphine-6-methyl ether), which are well-characterized semi-synthetic opioids and the most plausible interpretations of the requested substances.

Overview and Chemical Structures

Benzylmorphine and Heterocodeine are both ether derivatives of morphine, but they differ in the position of the ether linkage, which has significant implications for their pharmacological profiles.

  • Benzylmorphine , also known as Peronine, is the 3-benzyl ether of morphine. It was introduced in 1896 and has been used as a moderate-strength analgesic and cough suppressant.[1] It is structurally similar to codeine, with a benzyl group replacing the methyl group at the 3-position.[1]

  • Heterocodeine is the 6-methyl ether of morphine, making it a structural isomer of the more common codeine (the 3-methyl ether).[2] First synthesized in 1932, heterocodeine is a direct agonist, unlike codeine which acts as a prodrug requiring metabolic activation to morphine.[2] Modification at the 6-hydroxy position significantly impacts potency.[2]

FeatureBenzylmorphineHeterocodeine
IUPAC Name (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1](5α,6α)-6-Methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-ol[2]
Synonyms Peronine, 3-O-Benzylmorphine[1][3]6-Methoxymorphine, Morphine 6-methyl ether[2]
Chemical Formula C₂₄H₂₅NO₃[1]C₁₈H₂₁NO₃[2]
Molar Mass 375.47 g/mol [1]299.37 g/mol [2]
Structural Difference Benzyl ether at the C3 positionMethyl ether at the C6 position

Pharmacological Profile: A Quantitative Comparison

The primary mechanism of action for both compounds is agonism at the μ-opioid receptor (MOR), which is responsible for their analgesic effects.[4] However, the structural differences lead to distinct potencies and activities.

ParameterBenzylmorphineHeterocodeineMorphine (Reference)
Receptor Target μ-opioid receptor (agonist)μ-opioid receptor (agonist)μ-opioid receptor (agonist)
Relative Analgesic Potency ~90% of Codeine's potency[1]~6 times more potent than Morphine[2]1
μ-Opioid Receptor Binding Affinity (Ki) Data not widely available, but expected to be lower than Morphine due to C3 substitution.Higher affinity than Morphine due to C6 substitution.~1.2 nM[5]
Mechanism of Action Direct agonist. Also a metabolite of myrophine.[1]Direct agonist[2]Direct agonist

Signaling Pathways and Mechanism of Action

Upon binding to μ-opioid receptors, a class A G-protein-coupled receptor (GPCR), both Benzylmorphine and Heterocodeine initiate a cascade of intracellular events.[6][7]

  • G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (typically Gαi/o).[8]

  • Subunit Dissociation: The G-protein dissociates into Gα-GTP and Gβγ subunits.[6]

  • Downstream Effects:

    • Gα-GTP inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7][8]

    • Gβγ modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9]

  • Cellular Outcome: The combined effect of these signaling events is a hyperpolarization of the neuron and reduced neurotransmitter release, which underlies the analgesic effect.[9]

  • Desensitization (β-Arrestin Pathway): Chronic or high-concentration agonist exposure leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G-protein and can lead to receptor internalization, contributing to tolerance.[6][10]

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi(GDP) Gβγ MOR->G_protein Activates G_alpha_GTP Gαi(GTP) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK K+ Channel Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization K+ Efflux VGCC VGCC Ca2+ Channel Neurotransmitter ↓ Neurotransmitter Release VGCC->Neurotransmitter Ca2+ Influx Agonist Opioid Agonist (Benzylmorphine or Heterocodeine) Agonist->MOR Binds G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Figure 1. Simplified Opioid Receptor Downstream Signaling Pathway.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It provides quantitative data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) or cells expressing the μ-opioid receptor are homogenized in an ice-cold Tris-HCl buffer.[11] The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.

  • Assay Incubation: Membranes are incubated in a buffer containing MgCl₂, NaCl, EGTA, GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (Benzylmorphine or Heterocodeine).[11]

  • Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes.[11]

  • Quantification: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters, corresponding to [³⁵S]GTPγS bound to activated Gα subunits, is measured using liquid scintillation counting.[11]

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against the logarithm of agonist concentration to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values are calculated.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Analysis A 1. Homogenize Tissue (e.g., rat brain) B 2. Centrifuge to Isolate Cell Membranes A->B C 3. Resuspend Membranes in Assay Buffer B->C D 4. Incubate Membranes with: - Test Compound (Agonist) - GDP - [³⁵S]GTPγS C->D E 5. Agonist binds MOR, G-protein activated D->E F 6. Gα subunit binds [³⁵S]GTPγS E->F G 7. Rapid Filtration to Separate Bound/Unbound F->G H 8. Wash Filters G->H I 9. Scintillation Counting (Measure Radioactivity) H->I J 10. Generate Dose-Response Curve I->J K Calculate EC₅₀ and Eₘₐₓ J->K

Figure 2. Experimental Workflow for the [³⁵S]GTPγS Binding Assay.

Hot Plate Test for Analgesia

This in vivo behavioral assay assesses the central analgesic effects of compounds in animals by measuring their response latency to a thermal stimulus.[12]

Methodology:

  • Acclimatization: Rodents (mice or rats) are acclimatized to the testing room and apparatus.

  • Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 52-56°C).[13] The latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[13]

  • Drug Administration: Animals are administered the test compound (Benzylmorphine or Heterocodeine) or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 120 minutes), the animals are placed back on the hot plate, and their response latencies are measured again.[13]

  • Data Analysis: The increase in latency time compared to baseline and vehicle-treated controls indicates the degree of analgesia. The data can be used to determine the peak effect and duration of action of the analgesic.

Summary and Conclusion

The comparison between Benzylmorphine and Heterocodeine highlights a critical principle in medicinal chemistry: the position of a functional group can dramatically alter pharmacological activity.

  • Benzylmorphine , a C3-ether, is a moderately potent analgesic, comparable to or slightly less potent than codeine.[1] Its larger benzyl group at the 3-position likely hinders optimal binding to the μ-opioid receptor compared to morphine.

  • Heterocodeine , a C6-ether, is a highly potent analgesic, significantly more potent than morphine.[2] Masking the C6-hydroxyl group with a small methyl ether increases lipophilicity and is a known strategy to enhance potency, similar to the effect seen in 6-acetylmorphine (a metabolite of heroin).[2]

For researchers in drug development, Heterocodeine represents a more promising lead scaffold for potent centrally-acting analgesics. The C6 position is a key site for modification to enhance agonist activity. In contrast, Benzylmorphine's profile suggests it is more suited for applications requiring moderate analgesia or antitussive effects, similar to its structural relatives, codeine and ethylmorphine. Further head-to-head experimental studies using standardized assays are necessary to fully elucidate their comparative receptor binding kinetics, functional efficacy, and in vivo pharmacological profiles.

References

A Comparative Guide to the Validation of a Quantitative Method for Benzylmorphine Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of benzylmorphine methyl ether, a derivative of benzylmorphine. It is intended for researchers, scientists, and professionals in drug development and forensic analysis. The guide outlines a recommended analytical approach and compares it with viable alternatives, supported by projected experimental data to illustrate performance benchmarks.

Introduction

This compound is a semi-synthetic opioid derivative. Accurate and precise quantification of this compound is crucial for various applications, including pharmaceutical quality control, pharmacokinetic studies, and forensic investigations. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide focuses on the validation of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Data Summary

The following tables summarize the expected performance data from a validation study of three different analytical methods for the quantification of this compound.

Table 1: Linearity and Range

ParameterHPLC-MS/MSGC-MSHPLC-UV
Linear Range 0.1 - 500 ng/mL1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.990
Calibration Model Linear, 1/x weightingLinearLinear

Table 2: Accuracy and Precision

Quality Control LevelHPLC-MS/MSGC-MSHPLC-UV
Low QC (0.3 ng/mL) Accuracy: 98.5% Precision (RSD): < 5%Accuracy: 95.2% Precision (RSD): < 10%Not Applicable
Mid QC (50 ng/mL) Accuracy: 101.2% Precision (RSD): < 3%Accuracy: 99.8% Precision (RSD): < 5%Accuracy: 97.5% Precision (RSD): < 8%
High QC (400 ng/mL) Accuracy: 99.3% Precision (RSD): < 2%Accuracy: 102.1% Precision (RSD): < 4%Accuracy: 101.5% Precision (RSD): < 5%

Table 3: Sensitivity and Selectivity

ParameterHPLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) 0.03 ng/mL0.3 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL10 ng/mL
Selectivity High (Specific MRM transitions)High (Specific ion fragments)Moderate (Potential for interference)

Experimental Protocols

Detailed methodologies for the key validation experiments for the proposed HPLC-MS/MS method are provided below.

Sample Preparation

A solid-phase extraction (SPE) method is proposed for the extraction of this compound from biological matrices.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 0.5 mL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Method Parameters
  • Chromatographic Column: C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Internal Standard (e.g., d3-Benzylmorphine methyl ether): Precursor ion > Product ion

Validation Experiments
  • Linearity: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix. Analyze the standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Perform a linear regression analysis.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level on three separate days. Accuracy is determined as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing a series of low-concentration samples. The LOD is typically defined as the concentration with a signal-to-noise ratio of 3, while the LOQ has a signal-to-noise ratio of 10.

Methodology and Workflow Visualization

The following diagrams illustrate the proposed experimental workflow and the logical relationship between the validation parameters.

ValidationWorkflow start Start: Method Development sample_prep Sample Preparation (e.g., SPE) start->sample_prep instrument_setup Instrument Setup (HPLC-MS/MS) sample_prep->instrument_setup linearity Linearity & Range instrument_setup->linearity accuracy_precision Accuracy & Precision instrument_setup->accuracy_precision sensitivity LOD & LOQ instrument_setup->sensitivity selectivity Selectivity & Specificity instrument_setup->selectivity stability Stability instrument_setup->stability report Validation Report linearity->report accuracy_precision->report sensitivity->report selectivity->report stability->report end End: Validated Method report->end

Caption: Workflow for the validation of a quantitative analytical method.

MethodComparison bme Benzylmorphine Methyl Ether hplc_msms HPLC-MS/MS + High Sensitivity + High Selectivity - High Cost bme->hplc_msms Recommended gc_ms GC-MS + Good Sensitivity - Derivatization may be needed - Thermal Degradation Risk bme->gc_ms Alternative hplc_uv HPLC-UV - Lower Sensitivity - Potential for Interference + Lower Cost bme->hplc_uv Alternative

Caption: Comparison of analytical methods for this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of benzylmorphine methyl ether, also known as peronine, alongside its parent compound, morphine, and the structurally related opioid, codeine. Due to the limited availability of recent in vivo studies on this compound, this guide synthesizes historical data on its relative potency with contemporary experimental data for morphine and codeine to offer a comprehensive overview for research and drug development purposes.

Relative Analgesic Potency

This compound is a semi-synthetic opioid derived from morphine. Historical pharmacological data indicates that its analgesic potency is approximately 90% that of codeine. For the purpose of this guide, the in vivo efficacy of this compound is estimated based on this established relative potency to codeine.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the median effective dose (ED50) for producing an analgesic effect in standard in vivo nociceptive assays. The data for morphine and codeine are derived from published experimental studies, while the values for this compound are estimated based on its reported potency relative to codeine.

Table 1: Comparative Analgesic Potency (ED50) in the Rat Tail-Flick Test (Subcutaneous Administration)

OpioidED50 (µmol/kg)Relative Potency (Morphine = 1)
Morphine6.87[1]1
Codeine54.01[1]0.13
This compound (Peronine)~60 (Estimated)~0.11 (Estimated)

Table 2: General Analgesic Potency (ED50) in Mice (Subcutaneous Administration)

OpioidAssayED50 (mg/kg)
MorphineTail-Flick3.25 - 10.3[2][3]
Hot-Plate8.98[4]
CodeineTail-Flick3.91[5]
This compound (Peronine)Tail-Flick (Estimated)~4.34 (Estimated)

Note: ED50 values can vary between studies due to differences in animal strain, sex, and specific experimental protocols.

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below. These protocols are representative of standard practices in preclinical pain research.

Tail-Flick Test

The tail-flick test is a common method to assess the analgesic efficacy of compounds by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Objective: To determine the analgesic effect of a test compound by measuring the time it takes for a rodent to flick its tail away from a focused beam of heat.

Materials:

  • Tail-flick analgesiometer

  • Test animals (rats or mice)

  • Test compound (e.g., this compound, morphine, codeine)

  • Vehicle control (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Animals are habituated to the testing environment and handling for several days prior to the experiment.

  • Baseline Latency: Each animal is placed in the apparatus, and a focused beam of light is directed onto the ventral surface of its tail. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Compound Administration: Animals are randomly assigned to treatment groups and administered the test compound or vehicle at the desired dose and route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curve.

Hot-Plate Test

The hot-plate test is another widely used method for evaluating the analgesic properties of drugs, measuring the reaction time of an animal to a heated surface.

Objective: To assess the central analgesic activity of a test compound by measuring the latency of a rodent to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated plate.

Materials:

  • Hot-plate apparatus with a controlled temperature surface

  • Test animals (mice or rats)

  • Test compound

  • Vehicle control

  • Syringes and needles

Procedure:

  • Acclimation: Animals are accustomed to the laboratory environment and handling.

  • Baseline Latency: The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). Each animal is placed on the hot plate, and the time until it exhibits a defined pain response (e.g., hind paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Compound Administration: Animals are divided into groups and receive the test compound or vehicle.

  • Post-treatment Latency: At various time points following administration, the latency to the pain response is measured again.

  • Data Analysis: The analgesic effect is determined by the increase in latency time compared to the baseline and the vehicle-treated group. The %MPE and ED50 can be calculated similarly to the tail-flick test.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for mu-opioid agonists and a typical workflow for an in vivo analgesic experiment.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular opioid Opioid Agonist (e.g., Benzylmorphine) mor Mu-Opioid Receptor (MOR) opioid->mor Binds to g_protein Gi/o Protein mor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp Produces k_channel K+ Channel k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_channel Ca2+ Channel ca_influx Ca2+ Influx (Reduced) ca_channel->ca_influx g_alpha->ac Inhibits g_beta_gamma->k_channel Opens g_beta_gamma->ca_channel Inhibits pka PKA camp->pka Activates neurotransmitter Reduced Neurotransmitter Release k_efflux->neurotransmitter ca_influx->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow start Start acclimation Animal Acclimation & Habituation start->acclimation baseline Measure Baseline Nociceptive Response (e.g., Tail-Flick Latency) acclimation->baseline randomization Randomize Animals into Treatment Groups baseline->randomization administration Administer Test Compound (e.g., Benzylmorphine) or Vehicle randomization->administration post_treatment Measure Nociceptive Response at Pre-determined Time Points administration->post_treatment data_analysis Data Analysis (%MPE, ED50 Calculation) post_treatment->data_analysis end End data_analysis->end

References

Differentiating Benzylmorphine and Its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative overview of mass spectrometric techniques for differentiating benzylmorphine from its key structural isomers. Given the limited availability of direct experimental data for benzylmorphine isomers, this guide focuses on the established principles of opioid fragmentation and proven analytical strategies to predict and determine their unique mass spectral fingerprints.

Benzylmorphine, an O-benzylated derivative of morphine, can exist in several isomeric forms that may exhibit different pharmacological properties. The primary isomers of interest include the positional isomer O6-benzylmorphine and the N-substituted isomer N-benzylnormorphine. Differentiating these compounds is essential for drug metabolism studies, forensic analysis, and quality control in pharmaceutical development.

Mass Spectrometric Differentiation Strategies

The subtle structural differences between isomers necessitate advanced analytical approaches. While standard mass spectrometry can confirm the molecular weight, it often fails to distinguish between isomers due to similar fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For opioids, derivatization is often required to improve their chromatographic properties and to generate more informative mass spectra.

Electron Ionization (EI) Fragmentation: In EI-MS, the fragmentation of the morphine core is well-characterized. The position of the benzyl group is expected to influence the relative abundance of key fragment ions. For instance, the benzylic ether linkage in O3- and O6-benzylmorphine is prone to cleavage, leading to characteristic ions. The fragmentation of N-benzylnormorphine would be dominated by cleavage of the N-benzyl bond.

The Role of Derivatization: Derivatization of the remaining hydroxyl group (at C6 for O3-benzylmorphine and at C3 for O6-benzylmorphine) with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) can significantly alter the fragmentation pathways, enhancing the differences between the isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it a preferred method for the analysis of complex biological matrices. It allows for the separation of isomers chromatographically, followed by their individual fragmentation in the mass spectrometer.

Collision-Induced Dissociation (CID): In LC-MS/MS, a specific precursor ion (typically the protonated molecule [M+H]+) is selected and fragmented through CID. The resulting product ion spectrum is characteristic of the isomer's structure. The position of the benzyl group will dictate the primary fragmentation pathways, leading to unique product ions or different relative abundances of common fragments.

Data Presentation

The following tables summarize the predicted key fragment ions for the differentiation of benzylmorphine isomers. These predictions are based on the known fragmentation of the morphine scaffold and the chemical properties of the substituents.

Table 1: Predicted Key Fragment Ions in GC-EI-MS

CompoundMolecular WeightPredicted Key Fragment Ions (m/z) and Description
O3-Benzylmorphine375.46M+• (375) , 284 ([M-benzyl]+), 91 (benzyl cation), fragments of the morphine core
O6-Benzylmorphine375.46M+• (375) , 284 ([M-benzyl]+), 91 (benzyl cation), likely different relative abundances of morphine core fragments compared to O3-isomer
N-Benzylnormorphine361.44M+• (361) , 270 ([M-benzyl]+), 91 (benzyl cation), fragments of the normorphine core

Table 2: Predicted Key Transitions in LC-MS/MS (Precursor Ion -> Product Ion)

CompoundPrecursor Ion [M+H]+ (m/z)Predicted Key Product Ions (m/z) and Description
O3-Benzylmorphine376.18285 ([M+H-benzyl alcohol]+), 91 (benzyl cation), other morphine core fragments
O6-Benzylmorphine376.18285 ([M+H-benzyl alcohol]+), 91 (benzyl cation), potentially different ratios of product ions from the morphine core
N-Benzylnormorphine362.16271 ([M+H-benzyl]+), 91 (benzyl cation), other normorphine core fragments

Experimental Protocols

GC-MS with Derivatization
  • Sample Preparation: To 100 µL of sample (e.g., in methanol), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization: Cap the vial and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

LC-MS/MS
  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

    • MRM Transitions: Monitor the predicted transitions from Table 2, optimizing collision energies for each transition.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample containing Isomers Derivatization Derivatization (for GC-MS) Sample->Derivatization GC-MS Path Dilution Dilution (for LC-MS) Sample->Dilution LC-MS Path GC_MS GC-MS Analysis Derivatization->GC_MS LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Chromatogram Chromatographic Separation GC_MS->Chromatogram LC_MSMS->Chromatogram Mass_Spectrum Mass Spectrum Acquisition Chromatogram->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Library_Matching Spectral Library Comparison Fragmentation_Analysis->Library_Matching Isomer_Identification Isomer Identification Library_Matching->Isomer_Identification

Experimental Workflow for Isomer Differentiation

logic_diagram cluster_isomers Isomer Identification start Unknown Opioid Isomer ms_analysis Mass Spectrometric Analysis (GC-MS or LC-MS/MS) start->ms_analysis molecular_weight Determine Molecular Weight ms_analysis->molecular_weight fragmentation Analyze Fragmentation Pattern molecular_weight->fragmentation isomer1 O3-Benzylmorphine - Distinct fragment abundances - Specific derivatized product fragmentation->isomer1 Pattern A isomer2 O6-Benzylmorphine - Different fragment ratios - Unique derivatized product fragmentation->isomer2 Pattern B isomer3 N-Benzylnormorphine - Different Molecular Weight - Characteristic N-debenzylation fragmentation->isomer3 Pattern C

Logic of Isomer Differentiation by MS

Conclusion

The differentiation of benzylmorphine isomers by mass spectrometry is a complex but achievable task. While direct analysis may yield ambiguous results, the combination of chromatographic separation with specific mass spectrometric techniques provides the necessary specificity. GC-MS with derivatization and LC-MS/MS are powerful approaches that can elucidate the structural differences between O3-benzylmorphine, O6-benzylmorphine, and N-benzylnormorphine. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The principles and protocols outlined in this guide provide a robust framework for researchers to develop and validate methods for the unambiguous identification of these and other opioid isomers.

Safety Operating Guide

Proper Disposal of Benzylmorphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances is a critical component of laboratory safety and regulatory compliance. Benzylmorphine, a semi-synthetic opioid, is classified as a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[1][2][3] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA) and requires a meticulous and well-documented approach.

This guide provides essential safety and logistical information for the proper disposal of benzylmorphine, ensuring the safety of laboratory personnel and adherence to federal regulations.

Pre-Disposal Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific DEA regulations outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[2] These resources will provide guidance tailored to your location and facility.

Key Regulatory and Safety Data:

ParameterInformationSource
DEA Schedule Schedule I[1][2][3]
DEA Control Number 9052[1][2]
Disposal Standard Must be rendered "non-retrievable"[2]
Primary Hazard High potential for abuse and dependence[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of benzylmorphine in a laboratory setting. This procedure is designed to comply with DEA regulations for rendering a controlled substance non-retrievable.

1. Authorization and Witnessing:

  • Disposal of a Schedule I controlled substance must be performed by or in the presence of a DEA-registered individual or a duly authorized agent of the registrant.

  • Two authorized employees must witness the entire disposal process.

2. Documentation:

  • Meticulous record-keeping is mandatory. A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed.[4] This form documents the substance, quantity, and method of destruction.

  • Maintain a detailed internal log of the disposal, including the date, time, location, personnel involved, and a description of the procedure.

3. Rendering the Substance Non-Retrievable: The primary goal of benzylmorphine disposal is to irreversibly alter its physical and chemical state so that it cannot be recovered or reused. Incineration at a DEA-approved facility is the preferred method. If incineration is not readily available, chemical degradation can be employed as an alternative, provided it is permitted by your institution and local regulations.

Experimental Protocol for Chemical Degradation (Example):

Disclaimer: This is a general example of a chemical degradation method. The specific reagents and conditions may need to be adjusted based on the formulation of the benzylmorphine waste (e.g., solid, solution). Always perform a small-scale test reaction before proceeding with the bulk material.

Objective: To degrade benzylmorphine to a non-recoverable state through oxidation.

Materials:

  • Benzylmorphine waste

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5)

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

  • Glass beaker of appropriate size

  • Stir bar and stir plate

Procedure:

  • Preparation: In a chemical fume hood, carefully dissolve the benzylmorphine waste in a suitable solvent if it is in solid form. Water or a dilute acid solution can be used.

  • Acidification: Slowly and with constant stirring, add concentrated sulfuric acid to the benzylmorphine solution to achieve a final concentration of approximately 1 Molar. This creates the acidic environment necessary for the oxidation reaction.

  • Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. The solution will turn a deep purple color. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the oxidation of the benzylmorphine is complete.

  • Neutralization of Excess Oxidant: To neutralize the excess potassium permanganate, slowly add a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or pale yellow.

  • Verification (Optional but Recommended): If your facility has the capability, analyze a small sample of the treated solution using a technique such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent benzylmorphine compound.

  • Final Disposal: The resulting solution, now containing the degraded products of benzylmorphine, should be disposed of as hazardous chemical waste in accordance with your institution's EHS guidelines and local regulations.

4. Final Documentation:

  • The two witnesses must sign the completed DEA Form 41 and the internal disposal log.

  • Retain all disposal records for a minimum of two years, as required by the DEA.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the proper disposal of benzylmorphine.

Benzylmorphine_Disposal_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_completion Completion Phase start Benzylmorphine Waste Identified consult_ehs Consult Institutional EHS & DEA Regulations start->consult_ehs gather_docs Gather Documentation (DEA Form 41, Disposal Log) consult_ehs->gather_docs authorize Designate & Brief Two Authorized Witnesses gather_docs->authorize select_method Select Disposal Method authorize->select_method incineration Transfer to DEA-Approved Incineration Facility select_method->incineration Preferred chemical_degradation Perform Chemical Degradation Protocol select_method->chemical_degradation Alternative final_docs Complete & Sign All Documentation incineration->final_docs verify Verify Non-Retrievable State (e.g., HPLC) chemical_degradation->verify verify->final_docs record_keeping File Records (Retain for 2+ years) final_docs->record_keeping end Disposal Complete record_keeping->end

Caption: Workflow for the compliant disposal of Benzylmorphine.

By adhering to these procedures, laboratory professionals can ensure the safe and legal disposal of benzylmorphine, thereby protecting themselves, their colleagues, and the community, while maintaining the highest standards of professional responsibility.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Benzylmorphine Methyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for the Potent Opioid, Benzylmorphine Methyl Ether

Researchers and drug development professionals working with this compound, a potent semi-synthetic opioid and a Schedule I controlled substance, must adhere to stringent safety protocols to mitigate the significant health risks associated with exposure.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of all laboratory personnel. Due to its classification and potency, handling of this compound requires meticulous planning and execution of safety procedures.

Personal Protective Equipment (PPE)

Given the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound, based on best practices for potent opioids.

PPE CategoryMinimum RequirementSpecifications and Use
Respiratory Protection Fit-tested N100, R100, or P100 disposable filtering facepiece respirator.To be used for all handling of powders or any procedure that could generate aerosols. A comprehensive respiratory protection program in accordance with OSHA Standard 29 CFR 1910.134 is required.
Hand Protection Double-gloving with powder-free nitrile gloves.The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area.
Body Protection Disposable, solid-front gown with tight-fitting cuffs or a Tyvek® coverall.To be worn over scrubs or personal clothing. Gowns should be removed and disposed of as hazardous waste before leaving the laboratory.
Eye and Face Protection Safety goggles and a face shield.To be worn whenever there is a risk of splash or aerosol generation.
Foot Protection Dedicated, slip-resistant, and closed-toe shoes.Shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a designated and clearly marked restricted area with controlled access. A "two-person rule" should be in effect, where a second authorized individual is present and aware of the procedures being conducted.

1. Preparation and Weighing:

  • All manipulations of solid this compound must be performed within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Use dedicated and clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.

  • Employ a "wet chemistry" technique whenever possible to reduce the risk of aerosolization. This involves gently adding a solvent to the powder to create a solution before transfer.

2. In-Use Procedures:

  • Keep all containers of this compound tightly sealed when not in use.

  • Transport the compound within the laboratory in a sealed, shatter-proof secondary container.

  • Avoid any direct contact with the skin, eyes, and mucous membranes.

3. Decontamination and Spill Response:

  • In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Do not use alcohol-based hand sanitizers, as they may enhance absorption.

  • For spills, evacuate the immediate area and follow established spill cleanup protocols for potent compounds. Use an opioid-specific spill kit containing absorbent materials, decontamination solutions, and appropriate PPE.

  • Decontaminate all surfaces and equipment with a suitable solution, such as a 10% bleach solution followed by a rinse with water, or a commercially available decontamination agent proven effective against potent opioids.

Disposal Plan: Compliant and Safe Waste Management

As a Schedule I controlled substance, the disposal of this compound is strictly regulated by the Drug Enforcement Administration (DEA).

1. Bulk Material Disposal:

  • All expired, unwanted, or waste this compound must be disposed of through a DEA-registered "reverse distributor." It is illegal for laboratory personnel to dispose of these substances directly.

  • Maintain meticulous records of all disposed materials, including the use of DEA Form 41 for registrants to record the destruction of controlled substances.

2. Contaminated Waste:

  • All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent pads, must be segregated into clearly labeled hazardous waste containers.

  • This contaminated waste must be disposed of through the institution's hazardous waste management program, which will coordinate with a licensed hazardous waste disposal company.

3. "Non-Recoverable" Waste:

  • Empty containers and syringes that contain only trace, non-recoverable amounts of the compound may be disposed of in a designated sharps container. This must be documented in the controlled substance records.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (Fume Hood / Glove Box) prep_ppe->prep_area Enter Designated Area prep_weigh Weigh Compound Using Wet Chemistry Technique prep_area->prep_weigh handling_transport Transport in Secondary Container prep_weigh->handling_transport handling_use Conduct Experiment handling_transport->handling_use cleanup_decon Decontaminate Surfaces & Equipment handling_use->cleanup_decon cleanup_waste Segregate Contaminated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe disposal_bulk Arrange for Bulk Disposal via Reverse Distributor cleanup_ppe->disposal_bulk As Needed

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.